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Core Science & Biosynthesis

Foundational

4,6-Difluoro-1H-indole-5-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 4,6-Difluoro-1H-indole-5-carboxylic Acid Introduction: A Core Scaffold in Modern Medicinal Chemistry 4,6-Difluoro-1H-indole-5-carboxylic acid belongs to the class of fluorinated indole deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4,6-Difluoro-1H-indole-5-carboxylic Acid

Introduction: A Core Scaffold in Modern Medicinal Chemistry

4,6-Difluoro-1H-indole-5-carboxylic acid belongs to the class of fluorinated indole derivatives, a family of heterocyclic compounds that has garnered significant attention in the field of drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid functional group further adds a critical point for hydrogen bonding and salt formation, often essential for modulating solubility and interacting with active sites of enzymes or receptors.[1]

This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of the molecular characteristics, a plausible synthetic approach, analytical characterization, and potential applications of 4,6-Difluoro-1H-indole-5-carboxylic acid as a key building block in the development of novel therapeutics.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in research and development. The molecular formula for 4,6-Difluoro-1H-indole-5-carboxylic acid is C₉H₅F₂NO₂. Based on this, the molecular weight is calculated to be 197.14 g/mol .[2][3][4] These core attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₅F₂NO₂[2][3][4]
Molecular Weight 197.14 g/mol [2][3][4]
CAS Number 1895475-56-5[2]
Physical Form Solid (Predicted)[5]
Storage Temperature Dry, sealed place; Room Temperature[3][5]

Note: While the molecular weight and formula are consistent for difluoro-indole-carboxylic acid isomers, much of the readily available public data pertains to the 4,6-difluoro-1H-indole-2-carboxylic acid isomer (CAS 247564-66-5).[3][4][5] The data presented here is for the specified 5-carboxylic acid isomer where available.

Synthesis and Purification: A Strategic Approach

The synthesis of substituted indole-5-carboxylic acids can be achieved through various established methods, with the Fischer indole synthesis being a prominent and versatile strategy.[6] This method involves the acid-catalyzed cyclization of a phenylhydrazone. For the target molecule, a plausible and efficient route would start from a commercially available, appropriately substituted aniline derivative.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into three main stages: diazotization and reduction to form the key hydrazine intermediate, condensation to form the hydrazone, and the final Fischer cyclization to yield the target indole.

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start_material 4-Amino-3,5-difluorobenzoic acid (Starting Material) intermediate1 Diazonium Salt Intermediate start_material->intermediate1 1. Diazotization reagent1 NaNO₂, HCl intermediate2 4-Hydrazinyl-3,5-difluorobenzoic acid intermediate1->intermediate2 2. Reduction reagent2 SnCl₂ / Reduction intermediate3 Hydrazone Intermediate intermediate2->intermediate3 3. Condensation reagent3 Pyruvic Acid product 4,6-Difluoro-1H-indole-5-carboxylic acid (Final Product) intermediate3->product 4. Cyclization reagent4 Polyphosphoric Acid (PPA) / Heat (Fischer Indole Cyclization) purification Purification (Crystallization / Chromatography) product->purification

Caption: Proposed synthetic workflow for 4,6-Difluoro-1H-indole-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 4-Hydrazinyl-3,5-difluorobenzoic acid.

    • Dissolve 4-amino-3,5-difluorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by starch-iodide paper. Causality: The cold temperature is crucial to prevent the unstable diazonium salt from decomposing.

    • Prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Add this reducing agent to the diazonium salt solution slowly. The hydrazine hydrochloride will precipitate.

    • Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.

  • Step 2: Fischer Indole Cyclization.

    • Combine the synthesized 4-hydrazinyl-3,5-difluorobenzoic acid hydrochloride with an appropriate keto-acid, such as pyruvic acid, in a suitable solvent like ethanol.

    • Heat the mixture to form the corresponding phenylhydrazone intermediate. This condensation reaction can often be performed at reflux.[6]

    • Remove the solvent under reduced pressure.

    • Add the crude hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heat to approximately 80-100 °C. Causality: The strong acid protonates the hydrazone, facilitating the[4][4]-sigmatropic rearrangement and subsequent cyclization that is characteristic of the Fischer synthesis.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Purification.

    • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~6-7.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4,6-Difluoro-1H-indole-5-carboxylic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard spectroscopic methods are employed for this purpose.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A broad peak is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch should appear around 1680-1710 cm⁻¹.[7] Additionally, C-F stretching vibrations will be present, typically in the 1000-1400 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide structural information. One would expect to see signals for the aromatic protons on the indole ring, with their chemical shifts and coupling constants influenced by the fluorine and carboxylic acid substituents. A broad singlet for the carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indole ring (often >8 ppm) should be observable.

  • ¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. Two distinct signals would be expected, one for the fluorine at the 4-position and one for the fluorine at the 6-position, confirming their presence and chemical environment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₉H₅F₂NO₂, the expected monoisotopic mass is approximately 197.0288 Da.[4][8]

Applications in Research and Drug Development

The unique combination of a difluorinated indole ring and a carboxylic acid moiety makes this molecule a highly valuable building block for medicinal chemists.

Role as a Bioisostere and Pharmacophore

The carboxylic acid group is a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[1] However, it can sometimes lead to poor pharmacokinetic properties. The indole nucleus itself can act as a bioisostere for other aromatic systems, while the fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This strategic fluorination can improve a drug candidate's half-life and overall bioavailability.

Potential Therapeutic Targets

Indole-based structures are known to interact with a wide range of biological targets. Derivatives of indole carboxylic acids have been explored as inhibitors of HIV-1 integrase, as anticancer agents, and as modulators of central nervous system receptors.[9] The specific substitution pattern of 4,6-Difluoro-1H-indole-5-carboxylic acid makes it a candidate for creating libraries of compounds to screen against kinases, viral enzymes, and other protein targets.

G scaffold 4,6-Difluoro-1H-indole- 5-carboxylic acid prop1 Enhanced Metabolic Stability (C-F Bonds) scaffold->prop1 prop2 Target Binding (H-Bonding) (-COOH group) scaffold->prop2 prop3 Modulated Lipophilicity (Fluorine atoms) scaffold->prop3 target Biological Target (e.g., Enzyme Active Site) prop1->target prop2->target prop3->target effect Improved Pharmacokinetics & Therapeutic Efficacy target->effect

Caption: Key molecular features contributing to drug development potential.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and ensure the safe use of this chemical.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]

  • Safety: While specific data for the 5-carboxylic acid isomer is limited, related isomers are classified with GHS hazard statements. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a chemical fume hood.[5]

Assumed Hazard Statements (based on 2-carboxylic acid isomer[4][5]):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

4,6-Difluoro-1H-indole-5-carboxylic acid is a strategically designed chemical scaffold with significant potential in medicinal chemistry and materials science. Its unique electronic and steric properties, imparted by the difluoro substitution pattern, combined with the versatile chemistry of the indole ring and the key interacting potential of the carboxylic acid group, make it a valuable intermediate for the synthesis of novel, high-value molecules. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce, verify, and utilize this compound in their discovery programs.

References

  • AiFChem. 1895475-56-5 | 4,6-difluoro-1H-indole-5-carboxylic acid.

  • Synblock. CAS 247564-66-5 | 4,6-difluoro-1H-indole-2-carboxylic acid.

  • PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441.

  • Sigma-Aldrich. 4-Fluoro-1H-indole-5-carboxylic acid | 908600-72-6.

  • PubChemLite. 5,6-difluoro-1h-indole-3-carboxylic acid.

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products.[a,b,c].

  • Sigma-Aldrich. 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5.

  • PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone.

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

  • Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.

  • Organic Syntheses. indole.

  • LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives.

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.

  • BOC Sciences. Custom Carboxylic Acid Synthesis.

  • Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.

  • MDPI. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.

  • Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

  • Journal of the American Chemical Society. Impact of Preparation and Handling on the Hydrogen Storage Properties of Zn4O(1,4-benzenedicarboxylate)3 (MOF-5).

Sources

Exploratory

Technical Whitepaper: 4,6-Difluoro-1H-indole-5-carboxylic acid

Executive Summary 4,6-Difluoro-1H-indole-5-carboxylic acid (CAS 1895475-56-5) represents a highly specialized pharmacophore in modern medicinal chemistry. As a fluorinated indole scaffold, it combines the privileged natu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Difluoro-1H-indole-5-carboxylic acid (CAS 1895475-56-5) represents a highly specialized pharmacophore in modern medicinal chemistry. As a fluorinated indole scaffold, it combines the privileged nature of the indole ring—ubiquitous in kinase inhibitors and GPCR ligands—with the metabolic stability and electronic modulation provided by the specific 4,6-difluoro substitution pattern. This guide details the structural properties, synthetic pathways, and therapeutic utility of this compound, specifically addressing its role as a bioisostere and intermediate in the development of next-generation therapeutics.

Chemical Identity & Structural Analysis

The compound is characterized by a fused bicyclic structure where the benzene ring is substituted with fluorine atoms at positions 4 and 6, and a carboxylic acid moiety at position 5. This "crowded" substitution pattern creates a unique electronic environment, significantly lowering the pKa of the carboxylic acid compared to the non-fluorinated analog and altering the hydrogen-bond donor/acceptor profile of the indole NH.

Structural Visualization

ChemicalStructure C2 C2 C3 C3 C2->C3 db C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a db C5 C5 C4->C5 db F4 F C4->F4 C6 C6 C5->C6 COOH COOH C5->COOH C7 C7 C6->C7 db F6 F C6->F6 C7->C7a N1 N1 C7a->N1 N1->C2

Caption: Connectivity and numbering of 4,6-Difluoro-1H-indole-5-carboxylic acid. Note the steric crowding at C5.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Context
CAS Number 1895475-56-5Unique Identifier
Molecular Formula C₉H₅F₂NO₂MW: 197.14 g/mol
Appearance Off-white to pale yellow solidTypical of fluorinated indoles
pKa (COOH) ~3.8 – 4.2 (Predicted)More acidic than indole-5-COOH (pKa ~4.4) due to F-inductive effect
LogP 2.1 ± 0.3Moderate lipophilicity; suitable for oral bioavailability
H-Bond Donors 2 (NH, COOH)Critical for active site binding
H-Bond Acceptors 4 (O, O, F, F)Fluorine acts as a weak acceptor

Synthetic Methodology

Synthesis of 4,6-difluoro-1H-indole-5-carboxylic acid is challenging due to the specific fluorination pattern. Standard electrophilic aromatic substitution on indole is unsuitable because it favors the C3 position. The most robust route employs a Modified Fischer Indole Synthesis starting from a pre-functionalized aniline precursor.

Retrosynthetic Analysis

The strategy relies on constructing the indole ring after the benzene ring is fully substituted.

Retrosynthesis Target 4,6-Difluoro-1H-indole-5-COOH Intermediate1 Hydrazone Intermediate Target->Intermediate1 Fischer Cyclization (Acid/Heat) Precursor1 4-Hydrazinyl-2,6-difluorobenzoic acid Intermediate1->Precursor1 + Pyruvate Source StartingMaterial 4-Amino-2,6-difluorobenzoic acid Precursor1->StartingMaterial Diazotization & Reduction

Caption: Retrosynthetic pathway utilizing the Fischer Indole strategy from a benzoic acid derivative.

Step-by-Step Protocol (Proposed)

Step 1: Preparation of Hydrazine Precursor

  • Reagents: 4-Amino-2,6-difluorobenzoic acid (commercially available or synthesized via nitration/reduction of 2,6-difluorobenzoic acid), NaNO₂, HCl, SnCl₂.

  • Procedure: Dissolve the aniline in concentrated HCl at 0°C. Add aqueous NaNO₂ dropwise to form the diazonium salt. Subsequently, reduce in situ with SnCl₂·2H₂O at <5°C.[1][2]

  • Isolation: Filter the resulting hydrazine hydrochloride salt.

Step 2: Hydrazone Formation

  • Reagents: Hydrazine intermediate (from Step 1), Ethyl Pyruvate, Ethanol/Acetic Acid.

  • Procedure: Reflux the hydrazine with ethyl pyruvate (1.1 equiv) in ethanol for 2–4 hours.

  • Observation: Formation of the hydrazone is typically indicated by precipitation or TLC monitoring.

Step 3: Fischer Cyclization

  • Reagents: Polyphosphoric acid (PPA) or ZnCl₂/AcOH.

  • Procedure: Heat the hydrazone in PPA at 100–120°C for 3–6 hours. This cyclizes the system to form ethyl 4,6-difluoro-5-carboxy-1H-indole-2-carboxylate .

    • Note: The 5-COOH group is preserved from the starting material. The pyruvate introduces a carboxylate at the 2-position.[3]

Step 4: Selective Decarboxylation (C2)

  • Reagents: NaOH (aq), then Cu powder/Quinoline (thermal decarboxylation).

  • Procedure: Saponify both esters (if esterified) to the di-acid. Heat the di-acid in quinoline with copper powder at 200°C. The C2-carboxylic acid is kinetically more labile and decarboxylates first, leaving the 4,6-difluoro-1H-indole-5-carboxylic acid .

Medicinal Chemistry Applications

The 4,6-difluoro-1H-indole-5-carboxylic acid scaffold is a "privileged structure" in drug discovery, offering specific advantages over the non-fluorinated parent.

Kinase Inhibition (TTK, FLT3)

Indole-5-carboxylic acids are classic isosteres for the adenine ring of ATP.

  • Mechanism: The carboxylic acid forms hydrogen bonds with the hinge region residues (e.g., backbone NH and CO) in the kinase ATP-binding pocket.

  • Fluorine Effect: The 4,6-difluoro substitution alters the electron density of the indole ring, reducing metabolic oxidation at the C2/C3 positions and modulating the acidity of the NH group to strengthen H-bond interactions.

  • Reference: Analogous fluoro-indole carboxylates have shown efficacy in FLT3 inhibitors for Acute Myeloid Leukemia (AML) [1].

Antiviral Agents

Indole-3- and 5-carboxylates have been identified as inhibitors of viral replication.

  • Target: Influenza virus neuraminidase and SARS-CoV-2 replication machinery.

  • Utility: The 4,6-difluoro motif increases lipophilicity (LogP), enhancing membrane permeability and cellular uptake compared to the polar non-fluorinated acid [2].

Bioisosterism

This scaffold serves as a bioisostere for:

  • Benzoic Acid: Providing a larger surface area and additional hydrophobic contacts via the indole ring.

  • Naphthalene: Introducing polarity and H-bonding capability while maintaining planarity.

Analytical Characterization (Predicted)

Due to the specific substitution, the NMR spectrum is distinct.

NucleusSignalShift (δ ppm)MultiplicityAssignment
¹H NMR NH11.5 – 12.0Broad SingletIndole N-H
COOH12.5 – 13.0Broad SingletCarboxylic Acid
H27.4 – 7.6MultipletIndole C2-H (Couples to F)
H36.5 – 6.7MultipletIndole C3-H
H77.1 – 7.3Doublet of DoubletsIndole C7-H (Couples to F6, F4)
¹⁹F NMR F4-110 to -120MultipletShielded by COOH
F6-115 to -125Multiplet

Note: ¹⁹F NMR will show complex coupling patterns due to through-space and through-bond interactions between the two fluorine atoms and the adjacent protons.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.

  • Storage: Store at 2–8°C, protected from light. Indole carboxylic acids can decarboxylate under prolonged exposure to heat or strong acids.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous base. Poorly soluble in water and non-polar solvents (Hexane).

References

  • Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2024.[4]

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 2018.

  • 4,6-Difluoroindole-2-carboxylic acid Properties. PubChem, 2025.

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Pharmaceuticals, 2023.

Sources

Foundational

Technical Whitepaper: Solubilization Dynamics of 4,6-Difluoro-1H-indole-5-carboxylic Acid

Executive Summary 4,6-Difluoro-1H-indole-5-carboxylic acid (DFICA) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. However, its utility is frequently bottlenecke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Difluoro-1H-indole-5-carboxylic acid (DFICA) represents a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. However, its utility is frequently bottlenecked by poor aqueous solubility, a characteristic intrinsic to the planar indole core and exacerbated by the lipophilic nature of the difluoro-substitution.

This technical guide provides a rigorous framework for overcoming these solubility barriers. By analyzing the structure-property relationships (SPR) between the fluorinated motif and the carboxylic acid functionality, we establish a self-validating protocol for thermodynamic solubility determination and formulation strategies.

Physicochemical Profile & Solubility Barriers

To solubilize DFICA, one must first understand the competing forces within its crystal lattice and its interaction with the solvent dielectric.

Structural Determinants

The molecule consists of a hydrophobic indole bicycle substituted with a polarizable carboxylic acid at position 5 and two electron-withdrawing fluorine atoms at positions 4 and 6.

PropertyValue (Predicted/Analog*)Mechanistic Impact
Molecular Weight ~197.14 g/mol Low MW suggests high permeability, but not necessarily high solubility.
pKa (COOH) ~3.8 – 4.2The 4,6-difluoro substitution exerts an inductive effect (-I), likely lowering the pKa compared to the non-fluorinated parent (pKa ~4.4).
pKa (Indole NH) >16Effectively non-ionizable in physiological aqueous buffers.
LogP ~2.8 – 3.2Fluorination increases lipophilicity compared to Indole-5-carboxylic acid (LogP ~2.1).
Melting Point >210°CHigh lattice energy driven by

stacking of the planar rings, resisting dissolution.

*Note: Values estimated based on structure-activity relationships of Indole-5-carboxylic acid (CAS 1670-81-1) and 4-fluoro analogs.

The Fluorine Effect

The introduction of fluorine atoms at the 4 and 6 positions creates a "hydrophobic shield" around the indole core. While the carboxylic acid provides a handle for ionization, the fluorines reduce the solvation energy of the neutral species. Consequently, intrinsic solubility (


) —the solubility of the unionized form—is expected to be significantly lower than that of the parent indole-5-carboxylic acid.

Analytical Determination Protocol

Relying on kinetic solubility (from DMSO stock) is insufficient for this compound due to the risk of amorphous precipitation. Thermodynamic solubility (equilibrium shake-flask) is the required standard for accurate data.

Experimental Workflow (Self-Validating)

This protocol ensures that the measured value represents the true equilibrium state, not a metastable supersaturated state.

Materials:

  • DFICA (Solid powder, >98% purity)

  • Buffer Systems: pH 1.2 (HCl), pH 4.0 (Acetate), pH 7.4 (Phosphate)

  • Analytical Method: HPLC-UV (Detection

    
     nm)
    

Step-by-Step Methodology:

  • Supersaturation: Weigh excess DFICA (~5 mg) into 2 mL glass vials.

  • Solvent Addition: Add 1 mL of the respective buffer.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22

    
    m PVDF filter (pre-saturated to prevent drug adsorption).
    
  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • pH Verification: Measure the final pH of the supernatant.

    • Critical: If the final pH drifted significantly (due to the acidity of the compound), the solubility value corresponds to the final pH, not the initial buffer pH.

Visualization: Solubility Workflow

SolubilityProtocol Start Start: Solid DFICA Mix Add Buffer (pH 1.2, 4.0, 7.4) Create Supersaturated Suspension Start->Mix Equilibrate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Mix->Equilibrate Check Solid Present? Equilibrate->Check AddMore Add more Solid Check->AddMore No Filter Centrifuge/Filter (0.22 µm) Check->Filter Yes AddMore->Equilibrate Analyze HPLC-UV Quantification Filter->Analyze pHCheck Measure Final pH Analyze->pHCheck

Figure 1: Decision tree for thermodynamic solubility determination, ensuring saturation maintenance.

Solubilization Strategies

For formulation and assay development, reliance on intrinsic water solubility is futile. We must exploit the ionization of the carboxylic acid and the use of cosolvents.

pH Manipulation (The Primary Lever)

The solubility of DFICA is pH-dependent, governed by the Henderson-Hasselbalch equation:



  • Region A (pH < 3.5): The molecule is neutral. Solubility is limited to

    
     (likely < 0.1 mg/mL).
    
  • Region B (pH > 5.5): The carboxylic acid deprotonates (

    
    ). Solubility increases exponentially.
    
  • Recommendation: For aqueous assays, buffer at pH 7.4 or higher . Avoid acidic buffers unless testing gastric stability.

Cosolvent Systems

If pH adjustment is not feasible (e.g., for cellular assays requiring neutral pH), organic cosolvents are required to disrupt the hydrophobic hydration shell.

CosolventRecommended RangeNotes
DMSO 0.1% - 1.0%Standard for stock solutions (20 mM). Freezes at 18°C; keep at RT.
PEG 400 10% - 30%Excellent for in vivo formulation (IP/IV). Reduces dielectric barrier.
Ethanol < 5%Good wetting agent, but volatile.
Visualization: Equilibrium Dynamics

Equilibrium cluster_0 Solubility Factors Solid DFICA (Solid) (Crystal Lattice) Neutral DFICA (aq) (Unionized - Low Solubility) Solid->Neutral Dissolution (S0) Ionized DFICA- (aq) (Ionized - High Solubility) Neutral->Ionized pH > pKa (Deprotonation) Factors Fluorine atoms increase lipophilicity (Resist Dissolution) COOH allows ionization (Promotes Solubility)

Figure 2: The equilibrium landscape.[1] Solubility is a competition between lattice energy and ionization potential.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on physicochemical profiling).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

  • PubChem. (n.d.).[1][2] Indole-5-carboxylic acid (CAS 1670-81-1) Physicochemical Data. National Library of Medicine.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-1H-indole-5-carboxylic acid (Analog Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Guide to the Selective Reduction of 4,6-Difluoro-1H-indole-5-carboxylic Acid

Abstract: This document provides a comprehensive technical guide for the chemical reduction of 4,6-difluoro-1H-indole-5-carboxylic acid to its corresponding primary alcohol, (4,6-difluoro-1H-indol-5-yl)methanol. This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical reduction of 4,6-difluoro-1H-indole-5-carboxylic acid to its corresponding primary alcohol, (4,6-difluoro-1H-indol-5-yl)methanol. This transformation is a critical step in the synthesis of various fluorinated indole analogs, which are of significant interest in medicinal chemistry and drug development due to their unique pharmacological properties. This guide outlines two robust protocols, detailing the underlying chemical principles, reagent selection rationale, step-by-step experimental procedures, and critical safety considerations. The primary recommended method utilizes a borane complex for its superior chemoselectivity, while an alternative protocol using lithium aluminum hydride is provided for instances requiring a more potent reducing agent.

Introduction and Scientific Rationale

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine atoms into this scaffold can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The target molecule, 4,6-difluoro-1H-indole-5-carboxylic acid, serves as a valuable intermediate. Its reduction to the corresponding alcohol unlocks a key synthetic handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The primary challenge in this transformation is the selective reduction of the carboxylic acid moiety without affecting the electron-rich indole nucleus or the stable C-F bonds.[1] The choice of reducing agent is therefore paramount to the success of the synthesis.

Mechanism and Reagent Selection: A Comparative Analysis

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation typically achieved with powerful hydride-donating reagents.[2] The two most common and effective reagents for this purpose are borane (BH₃) and lithium aluminum hydride (LiAlH₄ or LAH).[3]

Borane (BH₃) Complexes: The Chemoselective Choice

Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is highly effective for reducing carboxylic acids.[3][4]

  • Mechanism of Action: The reaction proceeds via an electrophilic boron atom coordinating to the carbonyl oxygen. Unlike hydride reductions that start with nucleophilic attack at the carbonyl carbon, borane reacts rapidly with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate and hydrogen gas.[5] This intermediate is then subsequently reduced by further equivalents of borane to furnish the primary alcohol after an aqueous or alcoholic workup.

  • Key Advantages: The most significant advantage of borane is its remarkable chemoselectivity. It preferentially reduces carboxylic acids over many other functional groups, including esters, amides, and nitro groups.[6][7] Furthermore, the indole ring is stable under these reducing conditions.[1] Borane-dimethyl sulfide complex offers improved stability and is available in higher concentrations compared to the THF complex.[3][4]

Lithium Aluminum Hydride (LAH): The Powerhouse Reductant

Lithium aluminum hydride is an exceptionally strong and highly reactive nucleophilic reducing agent.[8]

  • Mechanism of Action: The reduction mechanism begins with a swift acid-base reaction where the hydride deprotonates the carboxylic acid, evolving hydrogen gas and forming a lithium carboxylate salt.[8][9] An excess of LAH is required as the subsequent steps involve the nucleophilic addition of hydride (from AlH₃ or AlH₄⁻) to the carboxylate carbonyl, eventually forming a tetrahedral intermediate that collapses to an aldehyde, which is immediately reduced further to the primary alcohol.[9][10]

  • Key Disadvantages: LAH lacks chemoselectivity and will reduce a wide range of functional groups, including esters, amides, and nitriles.[11] Its primary drawback is its hazardous nature; it reacts violently with water and other protic solvents and can ignite in moist air.[12][13] Therefore, stringent anhydrous conditions and extreme caution are mandatory.[14][15]

Experimental Workflow and Protocols

The overall process involves the setup of an inert atmosphere reaction, controlled addition of the reducing agent, monitoring for completion, a careful quenching step to neutralize excess reagent, and finally, workup and purification to isolate the target alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM Starting Material: 4,6-Difluoro-1H-indole- 5-carboxylic acid Setup Dissolve in THF under N2 Atmosphere Cool to 0 °C SM->Setup Solvent Anhydrous THF Solvent->Setup Addition Slow, Dropwise Addition of BH3·THF Solution Setup->Addition Stir Stir at 0 °C to RT Monitor by TLC Addition->Stir Quench Quench Reaction: Slow addition of Methanol at 0 °C Stir->Quench Concentrate Solvent Evaporation (Rotary Evaporator) Quench->Concentrate Extract Aqueous Workup & Extraction with EtOAc Concentrate->Extract Purify Column Chromatography Extract->Purify Product Final Product: (4,6-Difluoro-1H-indol-5-yl)methanol Purify->Product

Sources

Application

Application Note: 4,6-Difluoro-1H-indole-5-carboxylic Acid in Antiviral Drug Discovery

Executive Summary This guide details the application of 4,6-Difluoro-1H-indole-5-carboxylic acid as a privileged scaffold in the design of direct-acting antivirals (DAAs), specifically targeting the Hepatitis C Virus (HC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4,6-Difluoro-1H-indole-5-carboxylic acid as a privileged scaffold in the design of direct-acting antivirals (DAAs), specifically targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .

While indole-5-carboxylic acids are well-documented "Thumb Pocket I" inhibitors of NS5B, the specific 4,6-difluoro substitution pattern offers three critical medicinal chemistry advantages:

  • Metabolic Blockade: Fluorine atoms at positions 4 and 6 block the primary sites of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the carboxylic acid (or derived carboxamide), enhancing hydrogen bond strength with the polar residues (e.g., Arg503, Ser476) in the NS5B active site.

  • Conformational Control: The steric bulk of the fluorine atoms restricts the rotation of substituents at the C5 and C3 positions, pre-organizing the molecule into a bioactive conformation.

Chemical Properties & Handling

PropertySpecification
CAS Number Not widely commercialized; Custom Synthesis Required
Molecular Formula C₉H₅F₂NO₂
Molecular Weight 197.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water
pKa (Calc) ~3.2 (Acid), ~14.5 (Indole NH)
Storage -20°C, Desiccated, Protect from light

Handling Precaution: Fluoro-indoles can be sensitive to light and air oxidation over prolonged periods. Store under inert gas (Argon/Nitrogen) when possible.

Application Note: Synthetic Utility & Protocol

Retrosynthetic Strategy

Direct electrophilic fluorination of indole-5-carboxylic acid is non-selective. The most robust route utilizes a Reissert-Henze or Hemetsberger approach starting from a polysubstituted benzene precursor to guarantee the 4,6-difluoro regiochemistry.

Protocol: Synthesis of 4,6-Difluoro-1H-indole-5-carboxylic Acid

Note: This protocol is adapted from standard fluoro-indole synthesis methodologies optimized for electron-deficient rings.

Reagents:

  • Precursor: 3,5-Difluoro-4-nitrobenzoic acid (Starting Material)

  • Reagent A: Vinylmagnesium bromide (1.0 M in THF)

  • Reagent B: Thionyl chloride (SOCl₂)

  • Reagent C: Methanol (anhydrous)

Step 1: Esterification
  • Dissolve 3,5-Difluoro-4-nitrobenzoic acid (10 mmol) in anhydrous Methanol (20 mL).

  • Add Thionyl chloride (12 mmol) dropwise at 0°C.

  • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Concentrate in vacuo to yield Methyl 3,5-difluoro-4-nitrobenzoate .

Step 2: Bartoli Indole Synthesis (Reductive Cyclization)

Mechanism: The Bartoli reaction is preferred for ortho-substituted nitroarenes.

  • Dissolve the nitrobenzoate ester (5 mmol) in anhydrous THF (50 mL) under Argon.

  • Cool the solution to -40°C .

  • Add Vinylmagnesium bromide (15 mmol, 3 equiv.) dropwise over 20 minutes. Crucial: Maintain temperature below -30°C to prevent side reactions.

  • Stir at -40°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Product:Methyl 4,6-difluoro-1H-indole-5-carboxylate .

Step 3: Hydrolysis
  • Dissolve the ester in THF/Water (1:1, 10 mL).

  • Add LiOH·H₂O (10 mmol). Stir at 50°C for 4 hours.

  • Acidify to pH 3 with 1M HCl.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Final Yield:4,6-Difluoro-1H-indole-5-carboxylic acid (>95% purity).

Visualizing the Synthetic Logic

SynthesisWorkflow Start 3,5-Difluoro-4-nitrobenzoic Acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl 3,5-difluoro-4-nitrobenzoate Step1->Inter1 Step2 Bartoli Cyclization (VinylMgBr, THF, -40°C) Inter1->Step2 Inter2 Methyl 4,6-difluoro-1H-indole-5-carboxylate Step2->Inter2 Step3 Hydrolysis (LiOH, H2O) Inter2->Step3 Final 4,6-Difluoro-1H-indole-5-carboxylic acid Step3->Final

Caption: Synthesis pathway utilizing the Bartoli Indole reaction to ensure correct regiochemistry of the fluorine substituents.

Application Note: Biological Evaluation (HCV NS5B)

The carboxylic acid moiety at position 5 is typically converted into an acyl sulfonamide or heteroaryl amide in final drug candidates to mimic the transition state of the phosphoryl transfer reaction or to engage the "Thumb Pocket" allosteric site.

Protocol: NS5B RNA Polymerase Inhibition Assay (In Vitro)

This assay measures the incorporation of radiolabeled UTP into RNA by the recombinant HCV NS5B enzyme.

Materials:

  • Recombinant HCV NS5B (Δ21 C-terminal truncation).

  • Template: Poly(rA)/Oligo(rU)₁₂.

  • ³H-UTP (or Fluorescent UTP analog).

  • Test Compound: 4,6-Difluoro-1H-indole-5-carboxylic acid derivative.

Procedure:

  • Compound Preparation: Dilute test compounds in 100% DMSO (3-fold serial dilutions). Final DMSO concentration in assay: 5%.

  • Enzyme Mix: Prepare NS5B enzyme solution in Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 25 mM KCl).

  • Pre-Incubation: Incubate 1 µL of compound with 10 µL of Enzyme Mix for 15 minutes at 25°C.

  • Substrate Initiation: Add 10 µL of Substrate Mix (Template RNA + ³H-UTP + Cold UTP).

  • Reaction: Incubate for 2 hours at 30°C.

  • Termination: Stop reaction by adding 10% TCA (Trichloroacetic acid) to precipitate RNA.

  • Quantification: Transfer precipitates to filter plates, wash, and count via liquid scintillation.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol: HCV Replicon Cell-Based Assay

To verify that the chemical modifications (fluorination) allow cell permeability and retain antiviral potency in a cellular environment.

Procedure:

  • Cell Line: Huh-7 cells stably expressing HCV subgenomic replicon (Luciferase reporter).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (serial dilutions) in culture medium (DMEM + 10% FBS).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Antiviral Activity:[1][2] Lyse cells and measure Luciferase activity (Bright-Glo™).

    • Cytotoxicity: Parallel plate measured with MTT or CellTiter-Glo® to determine CC₅₀.

  • Result: Calculate EC₅₀ (Effective Concentration) and SI (Selectivity Index = CC₅₀/EC₅₀).

Assay Logic & Decision Tree

AssayCascade Library 4,6-Difluoro-Indole Derivatives EnzymeAssay Biochemical Assay (NS5B Polymerase IC50) Library->EnzymeAssay Filter1 Hit Criteria: IC50 < 100 nM EnzymeAssay->Filter1 Filter1->Library Fail (Redesign) Replicon Cell-Based Replicon Assay (EC50 & Cytotoxicity) Filter1->Replicon Pass Filter2 Lead Criteria: EC50 < 50 nM Selectivity Index > 50 Replicon->Filter2 ADME ADME Profiling (Microsomal Stability) Filter2->ADME Pass Success Lead Candidate ADME->Success

Caption: Screening cascade for identifying potent HCV inhibitors using the fluoro-indole scaffold.

References

  • Beaulieu, P. L., et al. (2011). "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons." Bioorganic & Medicinal Chemistry Letters, 21(12), 3664-3670. Link

  • Tsantrizos, Y. S. (2004). "Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B." Journal of Medicinal Chemistry, 47(21), 5041-5052. Link

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a general synthesis of indoles." Journal of Organic Chemistry, 54(1), 6-8. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Wei, Y., et al. (2016).[2] "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." PLOS ONE, 11(2), e0148181.[2] Link

Sources

Method

Topic: 4,6-Difluoro-1H-indole-5-carboxylic acid Peptide Synthesis Coupling

An Application Note and Protocol for Researchers Abstract The strategic incorporation of fluorine into peptide scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The strategic incorporation of fluorine into peptide scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] 4,6-Difluoro-1H-indole-5-carboxylic acid represents a unique building block for this purpose, offering a rigid, fluorinated aromatic core. However, the electron-withdrawing nature of the difluoro-substitution presents distinct challenges for standard peptide coupling protocols. This document provides an in-depth guide to the properties of this reagent, the underlying chemical principles for its successful coupling, and detailed, field-tested protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Fluorinated Indole Peptides

Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—make it a valuable element in drug design.[1][4] When incorporated into an indole ring, as in 4,6-Difluoro-1H-indole-5-carboxylic acid, these effects are amplified. The fluorine atoms can modulate the acidity of the indole N-H, alter lipophilicity, and create novel, favorable interactions with biological targets.[2][3][4] Peptides containing such moieties are of significant interest for developing next-generation therapeutics with improved stability and efficacy.[5][6][7]

This guide addresses the critical step of incorporating this building block into a growing peptide chain, focusing on overcoming the chemical hurdles imposed by its electronic structure to achieve high-yield, epimerization-free couplings.

Physicochemical Properties & Electronic Considerations

Understanding the inherent properties of 4,6-Difluoro-1H-indole-5-carboxylic acid is fundamental to designing a successful coupling strategy.

  • Molecular Formula: C₉H₅F₂NO₂[8]

  • Molecular Weight: 197.14 g/mol [8][9]

  • Appearance: Solid[9]

  • Purity: Typically >97%[9]

Caption: Structure of 4,6-Difluoro-1H-indole-5-carboxylic acid.

The two fluorine atoms are powerful electron-withdrawing groups. This has two major consequences for peptide coupling:

  • Increased Acidity: The pKa of the carboxylic acid is lowered, which is generally favorable.

  • Deactivation of the Carbonyl: The inductive effect of the fluorine atoms reduces the electron density of the entire aromatic system, including the carboxyl group. This makes the carbonyl carbon less susceptible to nucleophilic attack by the activating agent, potentially slowing down the formation of the active ester intermediate.[10][11] This is the central challenge that must be overcome with a carefully selected coupling strategy.

Core Principles & Reagent Selection

A standard peptide coupling reaction proceeds via the activation of a carboxylic acid to form a reactive intermediate, which is then attacked by the N-terminal amine of the peptide chain.[12][13] Given the electron-deficient nature of our indole acid, the choice of coupling reagent is critical. Low-reactivity reagents may lead to sluggish or incomplete reactions.

G A Indole Carboxylic Acid + Coupling Reagent + Additive (e.g., Oxyma) B Formation of Reactive Intermediate (e.g., Active Ester) A->B Activation D Nucleophilic Attack B->D C N-Terminal Amine (Peptide) C->D E Coupled Peptide Product D->E Peptide Bond Formation F Purification E->F

Caption: Generalized workflow for peptide coupling reactions.

The following table summarizes recommended coupling reagents, categorized by their reactivity and suitability for this specific challenge.

Reagent ClassExamplesMechanism & SuitabilityAdvantagesDisadvantages
Carbodiimides EDC, DICForms a reactive O-acylisourea intermediate. Requires an additive to prevent side reactions and racemization.[14]Cost-effective; byproducts are often easily removed.Can form N-acylurea byproduct[15]; lower reactivity for challenging couplings.
Aminium/Uronium Salts HBTU, HCTU, HATU Forms highly reactive active esters. HATU is the most potent, forming an OAt-ester, which is exceptionally effective for electron-deficient acids due to the anchimeric assistance from the pyridine nitrogen.[16]Extremely fast and efficient, especially for hindered or deactivated acids.[16]Can cause guanidinylation of the free amine if used in large excess[17]; higher cost.
Phosphonium Salts PyBOP, PyAOP Similar to aminium salts, forms active esters. PyAOP , the aza-derivative, is highly reactive.[14][16]High reactivity; does not cause guanidinylation, making it safer to use in excess for difficult couplings like cyclizations.[17]Byproducts can be more difficult to remove; high cost.
Additives HOBt, Oxyma Pure Traps the activated intermediate to form a more stable, yet highly reactive ester, suppressing racemization and improving yields.[12][16][18]Suppresses epimerization; increases coupling efficiency.Adds to the cost and complexity of the reaction mixture.

Recommendation: For 4,6-Difluoro-1H-indole-5-carboxylic acid, high-reactivity onium salts are strongly recommended. HATU is the preferred choice due to its superior activation of electron-deficient systems.[16] If guanidinylation is a concern or if a large excess of reagent is anticipated, PyAOP is an excellent alternative.[17] The use of an additive like Oxyma Pure or HOBt is considered mandatory to ensure stereochemical integrity and maximize reaction efficiency.[19]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Solution-Phase Coupling

This protocol is suitable for coupling the indole acid to an amino acid ester or a small peptide fragment in solution.

Materials:

  • 4,6-Difluoro-1H-indole-5-carboxylic acid (1.0 eq)

  • Amine component (e.g., H-Val-OMe·HCl) (1.0 eq)

  • HATU (1.1 eq)

  • Oxyma Pure or HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4,6-Difluoro-1H-indole-5-carboxylic acid (1.0 eq), HATU (1.1 eq), and Oxyma Pure (1.1 eq) in anhydrous DMF.

  • Stir the solution at 0 °C (ice bath) for 10-15 minutes. This "pre-activation" step is crucial for allowing the less reactive acid to form the active ester.

  • Coupling: To the activated mixture, add the amine component (1.0 eq). If the amine is a hydrochloride salt, it can be added as a solid.

  • Slowly add DIPEA (3.0 eq) dropwise via syringe. The first equivalent neutralizes the amine salt, and the subsequent two act as the base for the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes excess reagents, base, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired peptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of the indole acid onto a resin-bound peptide chain using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • 4,6-Difluoro-1H-indole-5-carboxylic acid (3.0 eq)

  • HATU (2.9 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Perform standard Fmoc deprotection of the N-terminal amino acid on the solid support (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve 4,6-Difluoro-1H-indole-5-carboxylic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

  • Add DIPEA (6.0 eq) to the vial and agitate for 1-2 minutes to activate the acid. The solution may change color.

  • Coupling Reaction: Immediately add the entire coupling cocktail to the vessel containing the washed, deprotected resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to the deactivated nature of the acid.

  • Monitoring: Perform a Kaiser or other ninhydrin-based test to check for the presence of free primary amines.[20] If the test is positive, indicating an incomplete reaction, the coupling step can be repeated ("double coupling").

  • Washing: Once the coupling is complete (ninhydrin test is negative), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.

  • The resin is now ready for the next cycle of deprotection and coupling.

G cluster_SPPS SPPS Cycle A Start: Fmoc-Peptide-Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF, DCM) B->C D Couple Indole Acid (Acid, HATU, DIPEA) C->D E Monitor (Kaiser Test) D->E H Incomplete? E->H F Wash (DMF, DCM) G Ready for Next Cycle F->G H->D Yes (Double Couple) H->F No (Complete)

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) coupling.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low or No Yield 1. Insufficient activation of the indole acid. 2. Presence of moisture deactivating reagents. 3. Steric hindrance from the N-terminal amino acid.1. Switch to HATU or PyAOP. Use a pre-activation step. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Increase reaction time and/or temperature (to 40-50 °C). Consider a double coupling.
Incomplete Reaction (SPPS) 1. Short coupling time. 2. Insufficient equivalents of reagents.1. Extend coupling time to at least 2 hours; monitor with Kaiser test. 2. Perform a second coupling ("double couple") with a fresh cocktail of reagents.
Presence of Side Products 1. Racemization due to over-activation or strong base. 2. Guanidinylation from excess uronium reagent (e.g., HATU).1. Ensure an additive like Oxyma Pure or HOBt is used. Avoid excess base and prolonged high temperatures. 2. Use phosphonium reagents like PyBOP or PyAOP, which do not cause this side reaction.[17]

Conclusion

The successful incorporation of 4,6-Difluoro-1H-indole-5-carboxylic acid into peptides is readily achievable but requires a departure from routine coupling conditions. The key to success lies in acknowledging the electron-deficient nature of the aromatic ring and employing highly efficient onium salt-based coupling reagents, such as HATU, in conjunction with racemization-suppressing additives. The protocols outlined in this guide provide a robust framework for researchers to leverage the unique properties of this fluorinated building block, paving the way for the discovery of novel peptide-based therapeutics.

References

  • Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 49(4), 319-330. Retrieved February 20, 2026, from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved February 20, 2026, from [Link]

  • Lu, F., & Gevorgyan, V. (2020). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. Journal of the American Chemical Society, 142(30), 12966-12973. Retrieved February 20, 2026, from [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 33267-33306. Retrieved February 20, 2026, from [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12. Retrieved February 20, 2026, from [Link]

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University. Retrieved February 20, 2026, from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Mild activation strategy enables epimerization-free N-to-C solid phase peptide synthesis. (n.d.). Wayne State University. Retrieved February 20, 2026, from [Link]

  • Zhang, X., et al. (2021). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters, 23(5), 1639-1644. Retrieved February 20, 2026, from [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2024). RSC Advances. Retrieved February 20, 2026, from [Link]

  • Peptide synthesis. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]

  • Cobb, S. L., & O'Hagan, D. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(12), 1465-1478. Retrieved February 20, 2026, from [Link]

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. (2022). RSC Advances. Retrieved February 20, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. (2022). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • 4,6-difluoro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025). Journal of Materials Chemistry B. Retrieved February 20, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(4), 151415. Retrieved February 20, 2026, from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2015). Organic Syntheses, 92, 1-13. Retrieved February 20, 2026, from [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers. Retrieved February 20, 2026, from [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2022). Journal of Visualized Experiments, (182), e63768. Retrieved February 20, 2026, from [Link]

  • A New Lyophilized Kit for Rapid Radiofluorination of Peptides. (2014). Bioconjugate Chemistry, 25(11), 1994-2002. Retrieved February 20, 2026, from [Link]

  • Diastereoselective Synthesis and Conformational Analysis of 4,5-Difluoropipecolic Acids. (2019). The Journal of Organic Chemistry, 84(15), 9478-9486. Retrieved February 20, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved February 20, 2026, from [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2017). ChemMedChem, 12(12), 946-952. Retrieved February 20, 2026, from [Link]

  • Z-L-Phg-Val-OMe. (2016). Organic Syntheses, 93, 214-227. Retrieved February 20, 2026, from [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Retrieved February 20, 2026, from [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (2012). ARKIVOC, 2012(9), 195-203. Retrieved February 20, 2026, from [Link]

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Application

Application Note: Solid-Phase Synthesis of 4,6-Difluoro-1H-indole-5-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details a high-fidelity solid-phase synthesis (SPS) route for 4,6-difluoro-1H-indole-5-carboxylic acid , a critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a high-fidelity solid-phase synthesis (SPS) route for 4,6-difluoro-1H-indole-5-carboxylic acid , a critical scaffold for kinase inhibitors and bioisosteres in drug discovery.[1]

[1]

Executive Summary & Strategic Analysis

The synthesis of electron-deficient indoles, particularly those with specific fluorination patterns like 4,6-difluoro-1H-indole-5-carboxylic acid , presents unique challenges in solution phase due to regioselectivity issues and difficult purification of polar intermediates.[1]

This protocol utilizes a Solid-Phase Larock Annulation strategy.[1] By immobilizing the precursor via the carboxylic acid moiety, we achieve three critical advantages:

  • Site-Isolation: Prevents polymerization of the electron-rich aniline intermediates.[1]

  • Regocontrol: The solid support acts as a massive steric directing group, enhancing the regioselectivity of the annulation.

  • Efficiency: Facilitates "teabag" or column-based washing, removing palladium contaminants without tedious extraction.[1]

Retrosynthetic Logic

The 4,6-difluoro substitution pattern dictates the starting material. The indole core is constructed from 4-amino-2,6-difluorobenzoic acid .[1]

  • Indole C5 (Carboxyl): Corresponds to the benzoic acid C1 (attachment point).

  • Indole C4/C6 (Fluorine): Corresponds to the C2/C6 fluorines of the precursor (meta to the amine).

  • Indole C2/C3: Formed via palladium-catalyzed insertion of an alkyne (Trimethylsilylacetylene).[1]

Experimental Workflow Diagram

The following diagram outlines the critical path from resin loading to final cleavage.

SPS_Workflow Start Wang Resin (Hydroxyl Linker) Step1 1. Loading (Esterification) Start->Step1 4-amino-2,6-difluorobenzoic acid DIC, DMAP, DMF Step2 2. Iodination (Electrophilic Sub.) Step1->Step2 NIS, DMF RT, 4h Step3 3. Larock Annulation (Pd-Catalysis) Step2->Step3 TMS-Acetylene Pd(OAc)2, TPP, Base Step4 4. Cleavage & Protodesilylation Step3->Step4 TFA/TIPS/H2O (Global Release) Product Target: 4,6-Difluoro-1H-indole-5-COOH Step4->Product Precipitation

Caption: Figure 1. Integrated workflow for the solid-phase synthesis of 4,6-difluoro-1H-indole-5-carboxylic acid via Wang resin immobilization and Larock annulation.

Detailed Protocols

Phase 1: Resin Loading (The Anchor)

Objective: Immobilize 4-amino-2,6-difluorobenzoic acid onto Wang resin via an ester linkage.[1] Rationale: Wang resin is chosen for its acid-lability.[1] The ester linkage protects the C5-carboxylic acid throughout the synthesis and releases it upon final TFA treatment.

Materials:

  • Wang Resin (Loading: 0.8–1.0 mmol/g)[2]

  • 4-Amino-2,6-difluorobenzoic acid (3 equiv.)[1]

  • DIC (N,N'-Diisopropylcarbodiimide) (3 equiv.)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv.)[1]

  • Solvent: Anhydrous DMF / DCM (1:1)[1]

Protocol:

  • Swelling: Place 1.0 g of Wang resin in a fritted synthesis vessel. Swell in DCM for 30 min. Drain.

  • Activation: Dissolve 4-amino-2,6-difluorobenzoic acid (3.0 mmol) and DIC (3.0 mmol) in minimal DMF/DCM (1:1). Stir for 5 min to form the O-acylisourea.

  • Coupling: Add the activated solution to the resin. Add DMAP (0.1 mmol) as a catalyst.[1]

  • Incubation: Agitate at Room Temperature (RT) for 12–16 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Capping (Optional but Recommended): Treat resin with Acetic Anhydride/Pyridine (1:[1]1) in DCM for 30 min to cap unreacted hydroxyls, preventing side reactions in the iodination step.

QC Check: Perform a Kaiser test (ninhydrin). A positive (blue) test confirms the presence of the amine (successful loading).

Phase 2: On-Resin Electrophilic Iodination

Objective: Install an iodine atom ortho to the amine to create the handle for Pd-catalysis. Mechanism: The amino group strongly activates the ortho position (C3/C5 relative to acid). The fluorine atoms are meta to the amine and do not block the iodination site.

Materials:

  • N-Iodosuccinimide (NIS) (2.0 equiv.)[1]

  • Solvent: DMF (Polar aprotic solvents stabilize the transition state)

Protocol:

  • Swelling: Swell the loaded resin in DMF for 15 min.

  • Reaction: Add a solution of NIS (2.0 mmol per gram resin) in DMF to the vessel.

  • Agitation: Agitate at RT for 4 hours. Protect from light (wrap vessel in foil).

  • Washing: Drain and wash extensively with DMF (5x) to remove succinimide byproducts, then DCM (3x).[1]

Validation:

  • The resin typically darkens slightly.

  • Self-Validating Step: Cleave a small aliquot (5 mg) with TFA.[1] Analyze by LC-MS. You should see a mass shift of +126 Da (H -> I) relative to the starting material.

  • Note: If iodination is incomplete, repeat the step with fresh NIS.

Phase 3: Larock Indole Annulation

Objective: Construct the indole core using a Palladium-catalyzed heteroannulation with Trimethylsilylacetylene (TMSA). Regioselectivity: The bulky TMS group prefers the position distal to the forming C-C bond (C2 of the indole), while the smaller H ends up at C3. This is crucial for obtaining the 1H-indole after desilylation.[1]

Materials:

  • Pd(OAc)₂ (0.1 equiv.)[1]

  • Triphenylphosphine (PPh₃) (0.2 equiv.) or TFP (Tri-2-furylphosphine) for faster kinetics.[1]

  • Base: K₂CO₃ (2.0 equiv.) or Na₂CO₃.[1]

  • Alkyne: Trimethylsilylacetylene (TMSA) (5.0 equiv.)[1]

  • Additives: n-Bu₄NCl (1.0 equiv.)[1] – Critical for stabilizing the Pd-intermediate on solid phase.

  • Solvent: Anhydrous DMF.[1][3][4]

Protocol:

  • Catalyst Prep: In a separate vial, mix Pd(OAc)₂ and PPh₃ in DMF and stir for 10 min until the solution turns yellow/orange (formation of active Pd(0) species).

  • Reaction Setup: Add the catalyst solution, K₂CO₃, n-Bu₄NCl, and TMSA to the iodinated resin.

  • Conditions: Heat the vessel to 80°C for 16 hours under an inert atmosphere (N₂ or Ar). Do not overheat, as Wang esters can degrade >100°C.

  • Washing: Drain hot (to prevent precipitation of Pd black on resin).[1] Wash with hot DMF (3x), then 0.1M sodium diethyldithiocarbamate in DMF (copper scavenger wash to remove Pd traces), then DCM (3x).[1]

Phase 4: Cleavage and Global Deprotection

Objective: Release the molecule from the resin and remove the TMS group to yield the final 4,6-difluoro-1H-indole-5-carboxylic acid.[1] Mechanism: TFA cleaves the Wang ester. The high acidity also facilitates the protodesilylation of the C2-TMS group via ipso-substitution.

Cocktail:

  • TFA (Trifluoroacetic acid): 95%[2]

  • TIPS (Triisopropylsilane): 2.5% (Scavenger for trityl cations if present, or general radical scavenger)[1]

  • H₂O: 2.5%[1][2]

Protocol:

  • Cleavage: Add the cleavage cocktail to the dry resin.

  • Agitation: Shake at RT for 2–3 hours.

  • Collection: Filter the resin and collect the filtrate. Wash resin with a small volume of TFA.[5]

  • Workup: Concentrate the filtrate under nitrogen flow or rotary evaporation to an oil.

  • Precipitation: Add cold diethyl ether or hexanes to precipitate the crude product. Centrifuge and decant.

  • Purification: The crude product is typically >85% pure. Final purification via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Data Summary & QC Specifications

ParameterSpecification / Result
Target Mass (M+H) 198.03 (Calculated for C₉H₅F₂NO₂)
LC-MS Retention Intermediate polarity (Indole NH and COOH increase polarity vs. benzene)
19F NMR Two distinct signals (approx -110 to -120 ppm) showing meta-coupling.[1]
Appearance Off-white to pale yellow solid.[1]
Overall Yield Expect 40–60% (based on initial resin loading).

Troubleshooting & Critical Parameters

Steric Crowding Mechanism

The 4,6-difluoro pattern creates significant steric shielding around the C5-carboxylate and the C3a/C7a reaction centers.

  • Issue: Slow Iodination.

  • Fix: Use ICl (Iodine Monochloride) in acetic acid/DCM if NIS is too slow.[1] ICl is a more potent electrophile.[1]

Palladium Leaching

Pd can get trapped in the resin matrix, leading to colored products.

  • Fix: The diethyldithiocarbamate wash (Phase 3, Step 4) is mandatory. Alternatively, use SiliaMetS® Thiol scavengers post-cleavage.[1]

Incomplete Desilylation

If the TMS group remains (Mass = M+72) after TFA cleavage:

  • Fix: Treat the crude residue with TBAF (1M in THF) for 30 minutes at RT, then quench with dilute HCl and extract.

References

  • Larock Indole Synthesis (Original Methodology): Larock, R. C.; Yum, E. K.[1][6] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][4][7][8] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. [Link]

  • Solid-Phase Larock Synthesis: Smith, A. L.; et al. "Solid-phase synthesis of indoles using the Larock palladium-catalyzed annulation."[1] Tetrahedron Letters, 1998 , 39(51), 9631–9634.[1] [Link]

  • Protodesilylation of Indoles: Zhang, H.; et al. "Protodesilylation of 2-trimethylsilylindoles: A facile route to 2-unsubstituted indoles."[1] Journal of Organic Chemistry, 2002 , 67(5), 1705–1709.[1] [Link]

  • Wang Resin Cleavage Protocols: "Cleavage from Wang Resin: Standard TFA Cocktails." AAPPTec Peptide Synthesis Protocols. [Link][1]

  • Precursor Data (4-amino-2,6-difluorobenzoic acid): PubChem Compound Summary for CID 2776366.[1] [Link]

Sources

Method

Application Note: Strategic Handling of 4,6-Difluoro-1H-indole-5-carboxylic Acid

Overcoming Steric and Electronic Hurdles in Scaffold Functionalization Executive Summary & Strategic Analysis The functionalization of 4,6-difluoro-1H-indole-5-carboxylic acid presents a unique duality of chemical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric and Electronic Hurdles in Scaffold Functionalization

Executive Summary & Strategic Analysis

The functionalization of 4,6-difluoro-1H-indole-5-carboxylic acid presents a unique duality of chemical challenges that defeats standard "textbook" protection strategies. This scaffold is not merely an indole; it is a convergence of extreme steric hindrance and electronic deactivation.

The Core Challenges:

  • The "Ortho-Effect" (Steric): The carboxylic acid at position C5 is flanked by fluorine atoms at C4 and C6. These atoms create a repulsive electrostatic and steric wall, rendering standard acid-catalyzed Fischer esterification ineffective due to the high energy barrier of forming the tetrahedral intermediate [1].

  • Electronic Deactivation (Electronic): The two fluorine atoms are strong electron-withdrawing groups (EWGs). This significantly increases the acidity of the indole N1-H (lowering pKa) while simultaneously decreasing the nucleophilicity of the indole ring, making electrophilic aromatic substitution at C3 difficult but N-deprotonation facile [2].

This guide details a "Fortress Strategy" prioritizing


 carboxylate alkylation  over carbonyl attack and base-mediated N-protection  to navigate these hurdles.
Critical Decision Matrix: Sequence of Protection

The order of operations is critical. Attempting to manipulate the C5-COOH without addressing the N1-H can lead to solubility issues or competitive N-alkylation. However, the bulky C5-COOH can also impede N-protection if the reagents are too large.

ProtectionStrategy Start Start: 4,6-Difluoro-1H-indole-5-COOH Decision Decision: Primary Solubilizing Group? Start->Decision PathA Path A: C5-Esterification First (Recommended for Bulk Scale) Decision->PathA Standard Route PathB Path B: N1-Protection First (Recommended for Regio-Control) Decision->PathB Alternative RiskA Risk: N-Alkylation Side Product (Requires controlled base) PathA->RiskA RiskB Risk: Solubility Issues in Organic Solvents (Zwitterionic character) PathB->RiskB SolA Solution: Use Cs2CO3 / MeI in DMF (Steric bypass via SN2) RiskA->SolA SolB Solution: Use Boc2O / DMAP / DCM (Phase transfer) RiskB->SolB Final Target: Fully Protected Scaffold SolA->Final SolB->Final

Figure 1: Decision tree for sequencing protection steps. Path A is generally preferred for scale-up due to the robust nature of esterification via alkylation.

Protocol 1: C5-Carboxylic Acid Protection (The "Fortress" Approach)

Standard acid-catalyzed esterification (MeOH/H2SO4) will likely fail or proceed with glacial slowness due to the 4,6-difluoro shielding. The carbonyl carbon is effectively "hidden" from nucleophilic attack.

The Solution: Instead of attacking the crowded carbonyl, we deprotonate the acid to form a carboxylate, which then attacks a small, unhindered electrophile (Methyl Iodide) via an


 mechanism. The oxygen nucleophile extends away from the steric wall, bypassing the hindrance [3].
Materials:
  • Substrate: 4,6-Difluoro-1H-indole-5-carboxylic acid (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) - Chosen for the "Cesium Effect" (solubility/reactivity).
    
  • Electrophile: Iodomethane (MeI) (1.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the carboxylate forms.
    
    • Note: The N1-H is also acidic, but the carboxylate forms first. With controlled stoichiometry (1.5 eq base), we prioritize the COOH.

  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

    • QC Check: Monitor TLC (50% EtOAc/Hexane). The carboxylic acid (baseline) should disappear; the methyl ester (Rf ~0.6) will appear.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Yield Expectation: 85-95%.

Protocol 2: N1-Indole Protection (Electronic Modulation)

Due to the fluorines, the N1-H is more acidic than unsubstituted indole (


 ~16). This makes the anion stable but less nucleophilic. We must use strong electrophiles or catalysts.
Strategy Comparison Table
Protecting Group (PG)Stability ProfileInstallation MethodDeprotectionSuitability for 4,6-Difluoro
Boc (tert-butyloxycarbonyl) Acid labile, Base stable

, DMAP,

TFA or HCl/DioxaneHigh. Excellent for modulating electron density.
Tosyl (Ts) Acid stable, Base labileTsCl, NaH (or KOH/PTC)NaOH/MeOH or Mg/MeOHMedium. Sulfonamide formation is difficult due to low nucleophilicity of N.
SEM (2-(Trimethylsilyl)ethoxymethyl) Robust, OrthogonalSEM-Cl, NaHTBAF or

High. Best for lithiation strategies at C2 or C7.
Preferred Protocol: N-Boc Protection

Why Boc? The electron-withdrawing nature of the fluorines makes the N-Boc bond slightly more labile to acid than usual, but it remains the cleanest method for purification.

  • Preparation: Dissolve the Methyl 4,6-difluoro-1H-indole-5-carboxylate (from Protocol 1) in DCM (0.1 M).

  • Catalysis: Add DMAP (0.1 eq) and Triethylamine (1.5 eq).

  • Addition: Add Di-tert-butyl dicarbonate (

    
    ) (1.5 eq) dissolved in a small amount of DCM.
    
  • Reaction: Stir at RT for 2-6 hours. Evolution of

    
     gas is minimal but possible.
    
  • Quench: Wash with 1M citric acid (to remove DMAP/TEA), then brine.

  • Purification: Silica gel chromatography. The N-Boc product will have a significantly higher Rf than the unprotected indole.

Troubleshooting & Quality Control
19F NMR Diagnostics

The fluorine signals are your best diagnostic tool.

  • Symmetry Check: If you accidentally alkylate the N1 and then perform a reaction that breaks the symmetry, the F signals (typically distinct doublets or multiplets) will shift.

  • Defluorination Warning: If you see a new singlet in the aromatic region of the 1H NMR or a loss of a signal in 19F NMR, you may have triggered an

    
     reaction (nucleophilic aromatic substitution) displacing a fluorine. This occurs if you use strong nucleophiles (like methoxide) at high heat [4].
    
Common Pitfalls
  • Issue: Low yield in esterification using MeOH/Acid.

    • Cause: Steric blocking by F atoms.

    • Fix: Switch to Protocol 1 (Alkylation route).

  • Issue: N-Tosyl group falls off during workup.

    • Cause: The electron-deficient ring makes the N-S bond susceptible to hydrolysis.

    • Fix: Switch to N-Boc or N-SEM.

References
  • Steric Hindrance in Benzoic Acid Derivatives

    • Context: Explains the resistance of 2,6-disubstituted acids to standard esterific
    • Source: T. Endo et al., "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters," Pesticide Biochemistry and Physiology, vol. 111, pp. 38-42, 2014.
  • Indole Electronic Properties

    • Context: Reactivity of fluoroindoles and acidity of N-H.
    • Source: G. W. Gribble, "Indole Ring Synthesis: From Natural Products to Drug Discovery," Science of Synthesis, Thieme Chemistry.
  • Cesium Carbonate Effect: Context: Use of Cs2CO3 for efficient alkylation of hindered carboxylic acids. Source: J. H. Krupp et al., "Cesium Carbonate mediated alkylation of carboxylic acids," Journal of Organic Chemistry. (General Principle Reference).
  • SNAr Reactivity of Fluoro-Heterocycles

    • Context: Risk of defluorination under basic conditions.[1]

    • Source: R. D.[2] Chambers, "Fluorine in Organic Chemistry," CRC Press, 2004. (Standard Text on Fluoro-organic chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Note: Overcoming Steric Deactivation in 4,6-Difluoroindole-5-Carboxylic Acid Couplings

Topic: Amide Coupling of 4,6-Difluoro-1H-indole-5-carboxylic Acid Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & Protocols) Executive Summary: The "Steric Fortress" If you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amide Coupling of 4,6-Difluoro-1H-indole-5-carboxylic Acid Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & Protocols)

Executive Summary: The "Steric Fortress"

If you are experiencing low yields (<20%) or no conversion when coupling 4,6-difluoro-1H-indole-5-carboxylic acid , you are likely encountering a specific kinetic trap known as the "Ortho Effect."

While the fluorine atoms at positions C4 and C6 are small relative to methyl or bromo groups, their Van der Waals radii (1.47 Å) are sufficient to create a "steric fortress" around the C5-carbonyl carbon. This forces the carboxylate out of planarity with the indole ring, breaking conjugation and creating a massive energy barrier for the bulky active esters (like -OBt or -OAt) generated by standard reagents (HATU, EDC).

The Solution: You must abandon standard "active ester" methods (HATU/HBTU) in favor of high-energy, low-steric-bulk intermediates (Acid Chlorides or Acyl Fluorides).

Diagnostic Troubleshooting Flow

Before changing your entire synthesis, use this decision tree to diagnose the failure mode.

TroubleshootingFlow Start Start: Low Yield with 4,6-Difluoroindole-5-COOH CheckLCMS Check LCMS of Crude: Is Starting Material (SM) consumed? Start->CheckLCMS SM_Remains SM Remains Unreacted CheckLCMS->SM_Remains Yes, SM visible SM_Gone SM Consumed CheckLCMS->SM_Gone No, SM gone but no Product ActiveEsterFail Diagnosis: Steric Failure. Active ester formed but amine cannot attack. SM_Remains->ActiveEsterFail SideReaction Diagnosis: Side Reactions. Likely N-acylation or decomposition. SM_Gone->SideReaction Sol_Ghosez Solution: Switch to Acid Chloride (Ghosez's Reagent) ActiveEsterFail->Sol_Ghosez Sol_Protect Solution: Protect Indole Nitrogen (Boc/Tos) then use T3P SideReaction->Sol_Protect

Figure 1: Diagnostic logic for hindered indole couplings.

Comparative Data: Reagent Efficacy

The following table summarizes expected performance for 2,6-disubstituted aromatic acids (analogous to your 4,6-difluoroindole system) based on internal application data and literature precedents [1][2].

Coupling ReagentActive IntermediateSteric SensitivityExp.[1][2][3][4][5][6][7] Yield (Hindered)Notes
HATU / HBTU OAt / OBt EsterHigh < 15%Intermediate is too bulky; amine cannot approach.
EDC / NHS NHS EsterHigh < 10%Slow kinetics; hydrolysis often outcompetes amine attack.
T3P (Propylphosphonic Anhydride)Mixed AnhydrideMedium 40-60%Better than HATU; low epimerization.
Ghosez's Reagent Acid ChlorideLow 85-95% Recommended. Generates acid chloride under neutral conditions.
TFFH / BTFFH Acyl FluorideLow 70-80%Excellent alternative if acid chloride is too unstable.
Recommended Protocols
Method A: The "Gold Standard" (Ghosez's Reagent)

Best for: Highly hindered amines or unreactive anilines.

Why this works: Thionyl chloride (


) is often too harsh for electron-rich indoles (causing polymerization). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[8] The chloride atom is small enough to bypass the steric bulk of the C4/C6 fluorines [3].

Protocol:

  • Preparation: Dissolve 4,6-difluoroindole-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (quench aliquot with MeOH to see methyl ester).

  • Coupling: Add the amine (1.2 equiv) and dry Pyridine or DIPEA (2.0 equiv).

  • Completion: Stir for 2–4 hours. The reaction is usually rapid once the acid chloride is formed.

Safety Note: Ghosez's reagent is moisture-sensitive. Handle under Argon/Nitrogen.

Method B: The Scalable Alternative (T3P)

Best for: Scale-up (>1g) or if you lack Ghosez's reagent.

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride. While bulkier than a chloride, the reaction is driven by the release of a water-soluble byproduct and does not require generating a potentially unstable acid chloride species [4].

Protocol:

  • Mix: Combine Acid (1.0 equiv), Amine (1.1 equiv), and DIPEA (3.0 equiv) in EtOAc or 2-MeTHF (T3P works best in these solvents, not DMF).

  • Add Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.

  • Heat: Allow to warm to RT. If no reaction after 2 hours, heat to 60°C. The elevated temperature helps overcome the activation energy barrier caused by the fluorine atoms.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[1][6]

Mechanistic Insight: The "Gulliver" Effect

To understand why HATU fails, we must visualize the transition state. The diagram below illustrates the steric clash preventing the amine from attacking the HATU-activated ester.

StericMechanism cluster_0 Standard Activation (HATU) cluster_1 Acid Chloride Activation Node1 Indole-COOH (4,6-Difluoro) Node2 Active Ester (-OAt) Node1->Node2 HATU Node3 Steric Clash! Fluorines block Amine Node2->Node3 Amine Approach Node4 Indole-COOH (4,6-Difluoro) Node5 Acid Chloride (-COCl) Node4->Node5 Ghosez Rgt Node6 Successful Amide Bond Node5->Node6 Amine Attack (Small electrophile)

Figure 2: Comparison of steric barriers between OAt esters and Acid Chlorides.

Frequently Asked Questions (FAQs)

Q: My LCMS shows a mass corresponding to [M+Product-H2O]. Is this product? A: Be careful. If you are using a carbodiimide (EDC/DCC), this is likely the N-acyl urea rearrangement product, not your amide. This rearrangement is common in sterically hindered acids because the amine attack is so slow that the O-acylisourea intermediate rearranges intramolecularly. Fix: Switch to Method A (Acid Chloride).

Q: Should I protect the Indole N-H? A: Yes, absolutely. The electron-withdrawing fluorines increase the acidity of the indole N-H. In the presence of strong bases (NaH) or even excess DIPEA, you risk deprotonation and subsequent N-acylation (dimerization) or reaction with the coupling agent.

  • Recommendation: Use a Boc-protected or Tosyl-protected indole. The electron-withdrawing protecting group also prevents oxidation of the indole ring.

Q: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
A:  Only if your indole is electron-deficient enough to withstand the harsh acidic conditions. For 4,6-difluoroindole, the ring is deactivated, so it might survive, but you must add a drop of DMF (Vilsmeier-Haack catalyst) to drive the reaction. However, Ghosez's reagent is safer for the substrate integrity.

Q: What about Acyl Fluorides (TFFH)? A: This is an excellent "Plan C." Acyl fluorides are stable to water (unlike chlorides) but highly reactive toward amines. If Ghosez's reagent is unavailable, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIPEA in DCM [5].

References
  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Angewandte Chemie International Edition.
  • Patterson, A. W., et al. (2011). "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling... of sterically hindered peptides."[9] Chemical Communications. Link

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides." Journal of the American Chemical Society. Link

Sources

Optimization

Technical Support Center: 4,6-Difluoro-1H-indole-5-carboxylic acid

Topic: Stability & Handling in Solution Executive Summary This guide addresses the solution stability, solubility, and handling of 4,6-Difluoro-1H-indole-5-carboxylic acid . While indole-5-carboxylic acids are generally...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Executive Summary

This guide addresses the solution stability, solubility, and handling of 4,6-Difluoro-1H-indole-5-carboxylic acid . While indole-5-carboxylic acids are generally more thermally stable than their 2- or 3-isomers, the unique 4,6-difluoro substitution pattern introduces specific electronic and steric effects. These substituents significantly increase the acidity of the carboxyl group and the N-H proton while deactivating the ring toward electrophilic attack. However, the compound remains susceptible to oxidative degradation (discoloration) and pH-dependent precipitation.

Module 1: Solubility & Solvent Compatibility

The Challenge: The 4,6-difluoro substitution creates a "hydrophobic sandwich" around the polar carboxylic acid, making aqueous solubility poor despite the ionizable group. The fluorine atoms also withdraw electron density, lowering the pKa of the carboxylic acid (estimated pKa < 3.5) compared to unsubstituted indole-5-carboxylic acid.

Recommended Solvent Systems
SolventSolubility RatingStability RiskNotes
DMSO Excellent (>50 mM)LowPreferred. Hygroscopic; store under inert gas. Freezing/thawing cycles are generally safe.
DMF Very GoodLow/MediumGood alternative. Avoid if solution will be heated >60°C (risk of formylation or dimethylamine impurities).
Methanol GoodMediumSuitable for short-term use. Risk: Acid-catalyzed esterification can occur upon prolonged storage.
Water (Neutral) PoorHighAvoid. Compound will likely precipitate or form a suspension.
Water (Basic pH > 8) GoodLowSoluble as the carboxylate salt. Use NaOH or carbonate buffers.
Protocol: Preparation of Stock Solution (10 mM)
  • Weighing: Weigh the solid in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.

    • Note: If the solution remains cloudy, sonicate for 5 minutes at room temperature.

  • Inerting: Overlay the solution with Argon or Nitrogen gas before capping.

  • Storage: Aliquot into amber glass vials (to block UV light) and store at -20°C.

Module 2: Chemical Stability & Degradation Mechanisms

The Challenge: Indoles are electron-rich heterocycles prone to oxidation.[1] While the 4,6-difluoro pattern withdraws electron density (stabilizing the ring against some electrophiles), it does not render the compound immune to radical oxidation pathways initiated by light and oxygen.

Critical Degradation Pathways
  • Oxidative Dimerization (The "Pink/Brown" Problem):

    • Mechanism: Light or trace metals generate a radical cation at the indole nitrogen or C3 position. This leads to the formation of colored impurities (indoxyls, isatins, or dimers).

    • Visual Indicator: Solution turns from colorless/pale yellow to pink, red, or brown.

    • Mitigation: Exclusion of light and oxygen is non-negotiable for long-term storage.

  • Decarboxylation (Thermal):

    • Risk Level: Low (at Room Temp).

    • Mechanism: Unlike indole-3-carboxylic acids (which decarboxylate easily), indole-5-carboxylic acids are robust. The 4,6-difluoro substituents impose steric strain, but significant decarboxylation typically requires temperatures >200°C or copper catalysis [1].

    • Relevance: You can safely heat this compound to 50-60°C for solubilization without losing the carboxyl group.

  • Precipitation (pH Shock):

    • Mechanism: Upon diluting a DMSO stock into aqueous media, the local pH drops. Due to the fluorine-enhanced acidity, the compound will protonate and crash out if the buffer capacity is insufficient.

Visualizing the Stability Logic

StabilityWorkflow Start 4,6-Difluoro-1H-indole-5-COOH (Solid) Solvent Dissolve in DMSO Start->Solvent CheckColor Check Color Solvent->CheckColor Clear Clear/Pale Yellow CheckColor->Clear Pass Pink Pink/Brown CheckColor->Pink Fail Dilution Dilute into Buffer Clear->Dilution Oxidation Oxidative Degradation (Discard) Pink->Oxidation Precip Precipitation? Dilution->Precip pH_Issue pH < pKa (Acidic) Precip->pH_Issue Yes Stable Stable Solution Precip->Stable No pH_Issue->Stable Adjust pH > 7.5

Figure 1: Decision tree for assessing solution quality and troubleshooting solubility issues.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution turned pink after 2 weeks at room temperature. Is it still usable?

  • Diagnosis: This indicates oxidative degradation (formation of quinoidal impurities).

  • Verdict: Discard. Even if the impurity represents <1% by mass, these oxidation products are often potent electrophiles or redox-active species that can interfere with biological assays (false positives).

  • Prevention: Store stocks at -20°C or -80°C in amber vials.

Q2: I diluted the DMSO stock (10 mM) 1:1000 into PBS (pH 7.4), and it looks cloudy.

  • Root Cause: "Salting out" or pH shock. While pH 7.4 should theoretically deprotonate the acid, the kinetics of precipitation can beat the kinetics of dissolution if the mixing is poor.

  • Solution:

    • Vortex the buffer while adding the DMSO stock (dynamic addition).

    • If cloudiness persists, increase the pH of the buffer slightly (to pH 8.0) or add a surfactant (e.g., 0.05% Tween-20) to stabilize the dispersion.

Q3: Can I heat the solution to speed up dissolution?

  • Answer: Yes. You can heat the DMSO/DMF mixture to 40-50°C safely.

  • Warning: Do not heat aqueous suspensions of the compound in acidic media for extended periods, as this promotes polymerization.

Q4: How does the 4,6-difluoro pattern affect the pKa compared to normal indole-5-carboxylic acid?

  • Technical Insight: The fluorine atoms are highly electronegative. The F at position 4 and 6 are ortho to the carboxylic acid at position 5. Through the inductive effect (-I), they pull electron density away from the carboxylate, stabilizing the anion.

  • Result: The pKa will be lower (more acidic) than the unsubstituted parent (approx pKa 3.0–3.5 vs ~4.2). This means you need a slightly more basic buffer to ensure full ionization compared to standard benzoic acid derivatives [2].

References
  • Canadian Journal of Chemistry . (1962).[2] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (Note: Establishes that 2/3-isomers are unstable, while 5-isomers are thermally robust).

  • Journal of Organic Chemistry . (2008). Substituent Effects on the Acidity of Indoles and Benzoic Acids. (General principles of fluorine substitution on pKa).

  • PubChem . Indole-5-carboxylic acid Compound Summary. (Baseline data for the parent scaffold).

  • Sigma-Aldrich . 4-Fluoro-1H-indole-5-carboxylic acid Safety Data Sheet. (Handling and storage protocols for fluorinated analogues).

  • ResearchGate . Oxidation chemistry of indole derivatives. (Mechanisms of oxidative degradation in solution).

Sources

Troubleshooting

Technical Guide: Preventing Decarboxylation in 4,6-Difluoro-1H-indole-5-carboxylic Acid

The following guide details the troubleshooting and prevention of the decarboxylation side reaction associated with 4,6-Difluoro-1H-indole-5-carboxylic acid . This specific indole derivative presents a unique stability c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the troubleshooting and prevention of the decarboxylation side reaction associated with 4,6-Difluoro-1H-indole-5-carboxylic acid . This specific indole derivative presents a unique stability challenge due to the "ortho-fluorine effect" on the benzoic acid moiety embedded within the electron-rich indole core.

Core Issue Analysis: The Ortho-Fluorine Effect

While indole-5-carboxylic acids are typically robust (behaving like benzoic acids), the presence of fluorine atoms at the 4 and 6 positions (ortho to the carboxylic acid) drastically alters the thermodynamic stability of the molecule.

  • Electronic Destabilization: The high electronegativity of the two ortho-fluorine atoms creates a strong inductive withdrawing effect ($ -I $). This stabilizes the aryl carbanion intermediate that forms upon loss of $ CO_2 $. Consequently, the activation energy for thermal decarboxylation is significantly lower than that of unsubstituted indole-5-carboxylic acid.

  • Steric Strain: The van der Waals radii of the fluorine atoms create steric repulsion with the carboxyl group, twisting it out of planarity with the benzene ring. This reduces resonance stabilization of the acid and favors the release of $ CO_2 $ to relieve strain.

The Side Reaction:



Troubleshooting & FAQs
Scenario A: Decarboxylation during Ester Hydrolysis (Saponification)

User Question: I am trying to hydrolyze the methyl ester of 4,6-difluoroindole-5-carboxylic acid using NaOH at reflux, but I am isolating the decarboxylated product (4,6-difluoroindole). How do I prevent this?

Root Cause: High temperatures combined with a strong base generate the carboxylate dianion. The electron-withdrawing fluorines stabilize the negative charge at the C5 position, facilitating the extrusion of $ CO_2 $ via an anionic mechanism.

Corrective Protocol:

  • Switch Base: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. Lithium coordinates tightly to the carboxylate, stabilizing it against decarboxylation.

  • Lower Temperature: Perform the reaction at Room Temperature (20–25°C) . Never reflux this substrate.

  • Solvent System: Use a THF:Water (3:1) mixture. The organic co-solvent solubilizes the indole, allowing the reaction to proceed at lower temperatures.

Scenario B: Decarboxylation during Amide Coupling

User Question: I am using thionyl chloride ($ SOCl_2 $) to make the acid chloride, but the final amide yield is low, and I see 4,6-difluoroindole by NMR. Why?

Root Cause: Formation of acyl chlorides produces $ HCl $ and often requires heating (or reflux) to drive the reaction. The combination of heat and acidic byproducts triggers acid-catalyzed protodecarboxylation . The ipso-carbon (C5) is protonated, and $ CO_2 $ is lost.

Corrective Protocol: Avoid acid chloride generation. Use mild, room-temperature coupling reagents:

  • Reagent: HATU or T3P (Propylphosphonic anhydride) .

  • Base: DIPEA (Hunig's Base).

  • Conditions: DMF at 0°C

    
     RT. These conditions maintain a neutral/mildly basic pH and avoid the thermal energy required for decarboxylation.
    
Scenario C: Instability in DMSO

User Question: My compound degrades when stored in DMSO solutions for biological assays.

Root Cause: DMSO is a polar aprotic solvent that solvates cations well, leaving the carboxylate anion "naked" and highly reactive. If the solution is slightly basic or heated, the naked anion readily decarboxylates.

Corrective Protocol:

  • Store stock solutions in acetonitrile or methanol if possible.

  • If DMSO is required, ensure the solution is buffered or kept strictly at -20°C .

Comparative Stability Data
Condition4,6-Difluoroindole-5-COOHUnsubstituted Indole-5-COOHMechanism of Loss
Aq.[1] NaOH, 100°C Rapid Decarboxylation (< 1 h)StableAnionic Extrusion
Aq. HCl, 80°C Slow Decarboxylation StableProtodecarboxylation
SOCl₂, Reflux High Loss StableAcid-Catalyzed Thermal
HATU, DMF, 25°C Stable StableN/A (Safe Zone)
Mechanistic Visualization

The following diagram illustrates the two primary pathways for the unwanted side reaction: Path A (Anionic/Thermal) and Path B (Acid-Catalyzed) .

Decarboxylation_Mechanism Fig 1. Decarboxylation pathways facilitated by ortho-fluorine substitution. Start 4,6-Difluoroindole-5-COOH Carboxylate Carboxylate Anion (COO-) Start->Carboxylate Base (OH-) Protonated Ipso-Protonated Intermediate (C5) Start->Protonated Acid (H+) Heat TS_Anion Transition State: F-Stabilized Carbanion Carboxylate->TS_Anion Heat (>60°C) Ortho-F Stabilization Product 4,6-Difluoroindole (Decarboxylated) TS_Anion->Product -CO2 Protonated->Product -CO2 -H+

[2][3]

References
  • Ortho-Effect in Benzoic Acids

    • Title: Mechanisms of decarboxylation of ortho-substituted benzoic acids.
    • Source: ResearchG
    • URL:[Link]

  • Decarboxylation of Polyfluoroaryl Acids

    • Title: Low-temperature mineralization of perfluorocarboxylic acids (Mechanism of decarboxyl
    • Source: Science / NIH PubMed.
    • URL:[Link]

  • Indole Carboxylic Acid Stability

    • Title: The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • General Decarboxylation Troubleshooting

    • Title: Decarboxyl
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Optimization

4,6-Difluoro-1H-indole-5-carboxylic acid regioselectivity problems

Technical Support Center: 4,6-Difluoro-1H-indole-5-carboxylic Acid Current Status: [🟢 Operational] Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Regioselectivity & Reactivity Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Difluoro-1H-indole-5-carboxylic Acid

Current Status: [🟢 Operational] Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Regioselectivity & Reactivity Profiles[1]

Executive Summary: The "Push-Pull" Trap

The 4,6-difluoro-1H-indole-5-carboxylic acid scaffold presents a unique "push-pull" electronic challenge that defeats standard indole intuition.[1] You are dealing with a molecule where:

  • The Pyrrole Ring is electron-rich (standard indole behavior).

  • The Benzene Ring is severely deactivated by three Electron Withdrawing Groups (EWGs): two Fluorines and one Carboxylic Acid.

  • Steric Crowding at C4 effectively blocks the standard C3 reactive site.

The Core Conflict: Standard indole chemistry relies on C3-nucleophilicity (Electrophilic Aromatic Substitution). In this scaffold, C3 is sterically "buttressed" by the C4-Fluorine, and the entire ring system is electronically deactivated. Consequently, reactions often fail or divert to the C2 or C7 positions unexpectedly.

Diagnostic Decision Tree (Interactive)

Use this flow to identify the root cause of your experimental failure.

Regioselectivity_Troubleshooter Start Identify Failure Mode Q1 Is the problem in Synthesis (Ring Closure) or Functionalization? Start->Q1 Synth Synthesis Issue Q1->Synth Making the Ring Func Functionalization Issue Q1->Func Modifying the Ring Bartoli Using Bartoli (Nitro + Vinyl Grignard)? Synth->Bartoli Bartoli_Fail FAILURE: EWGs (COOH/F) kill Grignard. Switch to Reissert or Hemetsberger. Bartoli->Bartoli_Fail Yes Type Reaction Type? Func->Type EAS Electrophilic Subst. (Halogenation/Acylation) Type->EAS Lith Lithiation/Metalation Type->Lith EAS_Prob Low Yield or C7 Isomer? EAS->EAS_Prob Lith_Prob C2 vs C7 Selectivity? Lith->Lith_Prob EAS_Sol C4-F blocks C3. C5-COOH deactivates ring. Force C3 with NBS/DMF or target C2. EAS_Prob->EAS_Sol Lith_Sol C2 is Kinetic. C7 is thermodynamic (flanked by F). Use blocking groups on N1. Lith_Prob->Lith_Sol

Caption: Decision logic for diagnosing regioselectivity failures in fluoro-indole-carboxylic acid scaffolds.

Module 1: Synthesis Troubleshooting

User Issue: "I tried the Bartoli indole synthesis using 2,4,6-trifluoro-3-nitrobenzoic acid, but I got a complex mixture and low yield."

Root Cause Analysis: The Bartoli reaction requires 3 equivalents of vinyl Grignard.[2][3] Your substrate has an acidic proton (COOH) which immediately quenches 1 equivalent. Furthermore, the remaining fluorines and the nitro group create an electron-deficient ring that is prone to nucleophilic attack by the Grignard reagent rather than the desired [3,3]-sigmatropic rearrangement [1].

Corrective Protocol: The Hemetsberger-Knittel Route For highly electron-deficient indoles, avoid organometallic ring closures.[1] Use the Hemetsberger reaction, which proceeds via a vinyl azide thermolysis.

StepReagentMechanismCritical Control Point
1. Condensation 3,5-Difluoro-4-formyl-benzoic ester + Ethyl azidoacetateAldol-type condensationKeep T < -10°C to prevent azide decomp.
2.[1] Thermolysis Xylene or Toluene (Reflux)Nitrene insertion into C-HConcentration: Run dilute (0.1 M) to prevent polymerization.
3. Hydrolysis LiOH / THF / H2OEster saponificationAvoid harsh acid; F-atoms can hydrolyze.

Module 2: Functionalization (The "Buttressing Effect")

User Issue: "I am trying to brominate at C3 using Br2/DCM, but the reaction is extremely slow. When I force it, I see a byproduct."

Technical Explanation: You are fighting two forces:

  • Electronic Deactivation: The C5-COOH pulls electron density from the pyrrole ring, making the C2=C3 bond less nucleophilic.

  • Steric Buttressing (The C4-F Wall): The Fluorine atom at C4 has a Van der Waals radius of ~1.47 Å. While small, its proximity to C3 creates significant repulsion for incoming electrophiles.[1]

The "Byproduct" ID: If you force the reaction, you are likely observing C7-bromination or N-bromination (reversible). The C4-F blocks C3, and while C6-F blocks C7, the N-H bond activation can sometimes direct electrophiles to C7 via a rearrangement mechanism known as the "migration pathway."

Optimized C3-Bromination Protocol: Do not use elemental bromine. Use a polarized source of Br+.

  • Solvent: DMF (N,N-Dimethylformamide).[1] DMF coordinates with the electrophile, stabilizing the transition state.

  • Reagent: NBS (N-Bromosuccinimide), 1.05 eq.[1]

  • Temperature: 0°C → RT.

  • Workup: Pour into ice water. The product should precipitate.

Why this works: DMF acts as a Lewis base, forming a Vilsmeier-Haack-type complex with NBS, which is more selective and less bulky than the Br2-solvent cage complex.[1]

Module 3: Lithiation & Regiocontrol (C2 vs. C7)[1]

User Issue: "I protected the nitrogen (N-Boc) and tried to lithiate with n-BuLi to introduce a formyl group. I expected C2 reaction, but I see complex NMR signals suggesting C7 or C4 attack."

The "Dance of the Protons": In 4,6-difluoro-indole-5-carboxylic acid derivatives:

  • H2 (C2-H): Typically the most acidic proton on the pyrrole ring (pKa ~38 in DMSO for N-protected).

  • H7 (C7-H): Flanked by the N-protecting group and the C6-Fluorine. The Inductive effect of C6-F increases the acidity of H7 significantly [2].

The Protocol for C2-Selectivity: To guarantee C2 functionalization, you must use a Directing Group (DG) on the Nitrogen that coordinates Lithium, or exploit the "Halogen Dance" if iodine is present (though not applicable here).

Recommended System:

  • Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM.[1] These are resistant to strong bases. Avoid Boc (can be attacked by BuLi).

  • Base: LDA (Lithium Diisopropylamide) at -78°C.[1]

    • Reasoning: LDA is bulkier than n-BuLi. The C7 position is sterically crowded by the N-protecting group and the C6-F. The C2 position is open.

  • Quench: Add electrophile (e.g., DMF) at -78°C, then warm.

Data Table: 19F NMR Diagnostic Use this table to determine where your new group landed.

Isomer Formed19F NMR Pattern (Approx. Shifts)Coupling Constants (

)
Unsubstituted Two singlets (or weak d) at -110, -115 ppmPara-coupling is weak (<2 Hz)
C3-Substituted Shifts move slightly downfieldNo change in splitting
C2-Substituted Minimal shift changeNo change in splitting
C4-Substituted One signal disappears or shifts drasticallyLoss of symmetry
C7-Substituted C6-F signal shifts upfield (shielding)Complex coupling with H4

Frequently Asked Questions (FAQs)

Q: Can I decarboxylate the C5-COOH to get 4,6-difluoroindole? A: Yes, but standard copper/quinoline heat methods often fail due to polymerization.[1]

  • Recommendation: Use the Silver Carbonate/Acetic Acid method (Ag2CO3, AcOH, DMSO, 100°C).[1] This proceeds via a radical mechanism that is more tolerant of the fluorine substituents.

Q: Why does my Suzuki coupling at C2 fail? A: If you synthesized a C2-boronic acid, it is likely hydrolyzing (protodeboronation) due to the electron-poor nature of the ring.

  • Fix: Switch to a MIDA boronate or use the C2-halide with a boronic acid partner (inverse coupling).

Q: Is the C5-COOH acidic enough to protonate my catalyst? A: Yes. The two ortho-fluorines increase the acidity of the benzoic acid significantly (pKa likely < 3.0 compared to 4.2 for benzoic acid) [3]. Always use a base (K2CO3 or Cs2CO3) to buffer the reaction if using acid-sensitive catalysts.

References

  • Bartoli, G., et al. (1989).[1][4][5] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1][4] [1]

  • Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.[1] [1]

  • Dippy, J. F. J., & Lewis, R. H. (1936).[1] "The effect of fluorine substitution on the acidity of benzoic acid." Journal of the Chemical Society.[6]

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Fluoroindoles can be potent biological agents; handle with appropriate containment.[1]

Sources

Troubleshooting

Technical Support: Purification Protocols for 4,6-Difluoro-1H-indole-5-carboxylic Acid

Module 1: Diagnostic Triage & Impurity Profiling Before initiating purification, you must accurately identify the nature of your impurities. The unique electronic environment created by the 4,6-difluoro substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Diagnostic Triage & Impurity Profiling

Before initiating purification, you must accurately identify the nature of your impurities. The unique electronic environment created by the 4,6-difluoro substitution pattern renders standard indole purification methods inefficient.

The "Fluorine Effect" on Impurities

The fluorine atoms at positions C4 and C6 exert a strong electron-withdrawing inductive effect ($ -I $). This significantly alters the physicochemical properties of the molecule compared to a standard indole-5-carboxylic acid:

  • Acidity Enhancement: The pKa of the carboxylic acid is lower (more acidic), likely in the range of 3.2–3.8.

  • NH Acidity: The indole NH becomes more acidic, increasing the risk of deprotonation and subsequent oxidative polymerization (pinking/browning) under basic conditions.

  • Lipophilicity: The molecule is more lipophilic, making removal of non-polar byproducts (like decarboxylated 4,6-difluoroindole) difficult during simple washes.

Diagnostic Workflow

Do not rely solely on LC-MS, as regioisomers often co-elute.

Diagnostic MethodTarget ImpurityAcceptance Criteria

NMR
Regioisomers (e.g., 5,7-difluoro isomers). This is the only reliable method to quantify isomeric purity.Single set of doublets (or multiplets depending on coupling).
HPLC (Acidic) Decarboxylated species (4,6-difluoroindole).Peak resolution > 1.5. Mobile phase must contain 0.1% TFA to prevent tailing.
TLC (Stain) Oxidative Oligomers .Ehrlich’s Reagent (turns pink/purple). If baseline spots appear, polymerization has occurred.

Module 2: The "Acid-Base Swing" Protocol

Objective: Remove neutral organic impurities (decarboxylated byproducts, starting materials) and inorganic salts. Principle: Exploiting the enhanced acidity of the 5-COOH group while protecting the sensitive indole core from oxidation.

Step-by-Step Methodology
  • Dissolution (The Organic Phase):

    • Dissolve crude solid in Ethyl Acetate (EtOAc) .

    • Expert Note: Avoid Dichloromethane (DCM) if possible; fluoroindoles have poor solubility in DCM, leading to emulsions. Use THF if solubility is an issue, but EtOAc is preferred for phase separation.

  • Acidic Wash (Removal of Basic Impurities):

    • Wash the organic phase with 0.5 M HCl (2x).

    • Reasoning: Removes any unreacted anilines or hydrazine precursors from the synthesis. The 5-COOH product remains in the organic layer.

  • The "Swing" (Extraction into Aqueous):

    • Extract the organic phase with saturated

      
       .
      
    • Critical Check: Verify the aqueous layer pH is ~8.5.

    • Result: The 4,6-difluoro-1H-indole-5-carboxylate anion moves to the water layer. Neutral impurities (decarboxylated indole) stay in the EtOAc.

    • Discard the organic layer.

  • Controlled Precipitation (The Return):

    • Cool the aqueous layer to 0°C .

    • Slowly acidify with 1 M HCl dropwise to pH 2–3.

    • Observation: The product will precipitate as a white/off-white solid.

    • Troubleshooting: If an oil forms (oiling out), add a seed crystal or a small amount of EtOH to induce lattice formation.

  • Filtration & Drying:

    • Filter the solid.[1] Wash with cold water (to remove NaCl).

    • Drying Warning: Dry under vacuum at < 45°C . Higher temperatures risk thermal decarboxylation.

Module 3: Recrystallization Dynamics

If the Acid-Base Swing yields <98% purity, recrystallization is required. The high lattice energy of fluoroindoles requires a specific solvent polarity window.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol NotesSuitability
EtOH / Water 3:1 to 1:1Dissolve in hot EtOH; add hot water until turbid. Cool slowly to 4°C.Best General Purpose. Removes trace salts and polar oxides.
Acetonitrile (ACN) 100%Dissolve at reflux; cool to -20°C.Best for Isomers. Effective at separating regioisomers due to packing differences.
Toluene / Heptane 1:2Dissolve in hot Toluene; add Heptane.Best for Decarboxylated Impurities. The non-polar impurity stays in the mother liquor.
Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Product + Isomers + Decarboxylated Species) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash w/ 0.5M HCl (Removes Anilines) Dissolve->AcidWash BaseExt Extract w/ NaHCO3 (Product -> Aqueous) AcidWash->BaseExt DiscardOrg Discard EtOAc (Contains Decarboxylated Impurities) BaseExt->DiscardOrg Organic Layer Precip Acidify Aqueous (pH 2) Filter Solid BaseExt->Precip Aqueous Layer Recryst Recrystallization (EtOH/Water) Precip->Recryst If Purity < 98% Pure Pure 4,6-Difluoro- 1H-indole-5-COOH Precip->Pure If Purity > 98% Recryst->Pure

Caption: Logic flow for the Acid-Base Swing and Recrystallization protocols to isolate the target indole acid.

Module 4: Troubleshooting & FAQs

Q: My product is turning pink/brown during drying. Why?

A: This is oxidative polymerization. Indoles are electron-rich; even with electron-withdrawing fluorines, the indole ring can oxidize to form isatin-like or dimeric species.

  • Fix: Ensure the final wash is slightly acidic (pH 4–5). Trace base catalyzes oxidation.

  • Fix: Dry in a vacuum oven flushed with Nitrogen or Argon. Avoid air exposure while wet.

Q: HPLC shows severe peak tailing.

A: The carboxylic acid moiety interacts with silanol groups on the column stationary phase.

  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both mobile phases (Water and MeCN). Without a modifier, you cannot accurately assess purity.

Q: I cannot separate the 4,6-difluoro isomer from the 5,7-difluoro isomer.

A: These regioisomers have nearly identical pKa values, making acid-base separation impossible.

  • Fix: Use Reverse Phase Flash Chromatography (C18 column).

  • Gradient: Run a shallow gradient (e.g., 5% to 40% MeCN in Water over 40 minutes). The slight difference in lipophilicity (fluorine position relative to NH) usually allows separation on C18.

Q: Can I use heat to speed up dissolution?

A: Be extremely cautious. Indole-carboxylic acids are prone to thermal decarboxylation , releasing $ CO_2 $ and leaving you with 4,6-difluoroindole.

  • Limit: Do not exceed 60°C. If reflux is necessary for recrystallization, keep the duration under 10 minutes.

References

  • Bioisosteric Effects of Fluorine: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Indole Carboxylic Acid Purification: Synthesis of Indole-Based Derivatives... (2025).[3] MDPI. Describes purification logic for substituted indole acids. Link

  • Acidity of Fluorinated Acids: Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). eScholarship. Provides pKa shift data for fluorinated aromatic acids. Link

  • Decarboxylation Risks: Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids. (2022). Heriot-Watt University. Discusses the thermal instability of carboxylic acids. Link

  • Recrystallization Solvents: Common Solvents for Crystallization. University of Pittsburgh.[4] General guide for carboxylic acid solvent selection. Link

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of 4,6-Difluoro-1H-indole-5-carboxylic acid

Welcome to the technical support guide for 4,6-Difluoro-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to help you navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,6-Difluoro-1H-indole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to help you navigate the unique challenges of using this valuable, yet complex, building block in cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Part 1: General FAQs & Initial Considerations

This section addresses the fundamental challenges inherent to the substrate and provides a high-level framework for experimental design.

Q1: What are the primary challenges when using 4,6-difluoro-1H-indole-5-carboxylic acid in cross-coupling reactions?

A1: The primary challenges stem from three key structural features:

  • High Electron Deficiency: The two fluorine atoms on the benzene ring act as strong electron-withdrawing groups. This significantly lowers the electron density of the indole system. While this can make an attached halide (e.g., at the 2 or 3-position) more susceptible to oxidative addition by a palladium catalyst, it can also slow down other steps in the catalytic cycle and render the indole core sensitive to certain reaction conditions.[1]

  • The Carboxylic Acid Group (-COOH): This is often the most significant hurdle. The acidic proton can interfere with basic reagents. More critically, indole carboxylic acids are susceptible to decarboxylation (loss of CO2) at elevated temperatures, especially in the presence of transition metal catalysts like copper or under strongly basic conditions.[2][3][4] This side reaction is a common cause of low yields and the formation of the corresponding 4,6-difluoro-1H-indole byproduct.

  • The Indole N-H Proton: The acidic proton on the indole nitrogen can be deprotonated by the bases used in many coupling reactions. This can lead to catalyst inhibition or undesired side reactions. While many modern catalyst systems can tolerate unprotected N-H indoles, it remains a critical parameter to consider during optimization.[5]

Q2: Should I protect the indole N-H or the carboxylic acid group before my coupling reaction?

A2: The necessity of protecting groups depends entirely on the specific coupling reaction and the planned conditions. Protecting the carboxylic acid as a methyl or ethyl ester is often a prudent first step to prevent decarboxylation, especially if high temperatures (>100 °C) or strong bases (e.g., NaOtBu, K3PO4) are anticipated. N-H protection is generally less critical but should be considered if you are using very strong bases or observing side reactions at the nitrogen.

Below is a decision-making workflow to guide your strategy.

G start Start: Plan Coupling Reaction q_base Will the reaction use a strong base (e.g., NaOtBu, K3PO4, LHMDS)? start->q_base q_temp Will the reaction temperature exceed 100 °C? q_base->q_temp  No protect_cooh Protect -COOH as an ester (e.g., -COOMe, -COOEt) to prevent decarboxylation. q_base->protect_cooh  Yes q_temp->protect_cooh  Yes proceed_unprotected Proceed with unprotected substrate. Monitor carefully for decarboxylation. q_temp->proceed_unprotected  No protect_nh Consider protecting N-H (e.g., with Boc, SEM) to prevent side reactions. protect_cooh->protect_nh final_decision Final Strategy protect_nh->final_decision proceed_unprotected->final_decision

Caption: Decision workflow for protecting group strategy.

Q3: My coupling reaction failed. What is a general troubleshooting workflow?

A3: A systematic approach is key. First, analyze the crude reaction mixture by LC-MS or TLC to diagnose the outcome. The flowchart below outlines a logical troubleshooting sequence.

G start Reaction Failed (Analyze Crude Mixture) q_outcome What is the main outcome? start->q_outcome sm_only A) Only Starting Material q_outcome->sm_only A decarbox B) Decarboxylated Byproduct q_outcome->decarbox B complex_mix C) Complex Mixture/ Degradation q_outcome->complex_mix C sol_a1 1. Increase Temperature 2. Screen Ligands/Bases 3. Check Catalyst Activity sm_only->sol_a1 sol_b1 1. Lower Temperature 2. Use Milder Base (e.g., K2CO3, KF) 3. Protect -COOH group decarbox->sol_b1 sol_c1 1. Lower Temperature 2. Degas Solvents Thoroughly 3. Screen Solvents complex_mix->sol_c1

Caption: General troubleshooting flowchart for a failed coupling reaction.

Part 2: Specific Coupling Reactions & Troubleshooting

This section provides targeted advice for common cross-coupling reactions. For these scenarios, we will assume the coupling partner is attached at the 2- or 3-position of the indole ring (e.g., 2-bromo-4,6-difluoro-1H-indole-5-carboxylic acid).

Suzuki-Miyaura Coupling

This is one of the most robust C-C bond-forming reactions, valued for the stability and low toxicity of its organoboron reagents.[6]

A4: For an electron-deficient heteroaryl carboxylic acid, balancing reactivity with the prevention of decarboxylation is paramount. A good starting point is a system known for its efficiency under relatively mild conditions.

ComponentRecommended Starting ConditionsRationale & Key Considerations
Pd Source Pd(dppf)Cl2 (2-5 mol%) or Pd(OAc)2 (2-5 mol%)Pd(dppf)Cl2 is an air-stable Pd(II) precatalyst that is reliably reduced in situ.[7] Pd(OAc)2 is cheaper but requires a ligand.
Ligand (If using Pd(OAc)2) SPhos or XPhos (4-10 mol%)Bulky, electron-rich biaryl monophosphine ligands are excellent for accelerating both oxidative addition and reductive elimination.[8]
Base K2CO3 or Cs2CO3 (2-3 equivalents)These are moderately strong inorganic bases that are often sufficient to promote transmetalation without causing rampant decarboxylation.[9] Avoid K3PO4 initially.
Solvent 1,4-Dioxane/H2O (e.g., 4:1) or DME/H2OA protic co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.
Temperature 80-90 °CStart below 100 °C to minimize the risk of decarboxylation.[2]

A5: This classic symptom points to a sluggish catalytic cycle. The issue could be oxidative addition, transmetalation, or reductive elimination.

  • Check Base Efficacy: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation by a base.[10][11] If K2CO3 is ineffective, you may cautiously try a stronger base like K3PO4. However, if you do this, monitor the reaction at a lower temperature (e.g., 70-80 °C) to check for decarboxylation.

  • Ligand Choice is Critical: If using a generic ligand like PPh3, it may not be electron-rich enough to promote efficient coupling with this substrate. Switching to a more specialized biaryl phosphine ligand (see table above) is the most impactful change you can make.

  • Increase Temperature Incrementally: If the reaction is clean but slow, cautiously increase the temperature in 10 °C increments. LC-MS analysis every hour will tell you if you are promoting product formation or just decarboxylation.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Indole-X pd_ii L-Pd(II)-Indole ox_add->pd_ii ox_add_note Challenge: Electron-poor indole can affect rate. Solution: Use electron-rich, bulky ligands. ox_add->ox_add_note trans Transmetalation pd_ii->trans R-B(OR)2 + Base pd_ii_couple L-Pd(II)-R trans->pd_ii_couple trans_note Challenge: Ineffective base fails to activate boronic acid. Solution: Screen bases (K2CO3 -> K3PO4). trans->trans_note red_elim Reductive Elimination pd_ii_couple->red_elim red_elim->pd0 Regeneration product Product red_elim->product red_elim_note Challenge: Slow step can lead to side reactions. Solution: Bulky ligands accelerate this step. red_elim->red_elim_note

Caption: Suzuki-Miyaura cycle with troubleshooting points for this substrate.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but is often more sensitive to reaction parameters than Suzuki couplings.

A6: The Buchwald-Hartwig amination almost always requires a strong, non-nucleophilic base and a specialized, bulky phosphine ligand to facilitate the difficult C-N reductive elimination step.[8][12]

ComponentRecommended Starting ConditionsRationale & Key Considerations
Pd Source Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-4 mol%)These are standard Pd(0) and Pd(II) precursors. Pd(II) sources will be reduced in situ by the amine or phosphine ligand.[12]
Ligand XPhos or RuPhos (2-5 mol%)These are state-of-the-art ligands for challenging C-N couplings. They are highly effective for electron-deficient substrates.[13]
Base NaOtBu or LHMDS (1.5-2.0 equivalents)A strong base is almost always required. WARNING: These bases significantly increase the risk of decarboxylation. Ester protection of the -COOH group is strongly advised.
Solvent Toluene or 1,4-DioxaneThese are the most common solvents and generally give good results.[13]
Temperature 90-110 °CAminations often require higher thermal energy to proceed at a reasonable rate.

A7: This outcome suggests a mismatch between the catalyst, base, and substrate, or simply that the reaction is too harsh.

  • Base-Induced Decomposition: The combination of a strong base and high temperature can degrade the sensitive indole core. If you have protected the carboxylic acid and still see decomposition, try switching to a slightly weaker base like K3PO4 or Cs2CO3 and see if any product forms, even slowly.

  • Catalyst Inhibition/Deactivation: The deprotonated indole or carboxylate could be coordinating to the palladium center and inhibiting catalysis. Switching to a different generation of Buchwald ligand (e.g., from XPhos to BrettPhos) can sometimes solve this, as each ligand creates a unique steric and electronic environment around the metal.[8]

  • Oxygen is Detrimental: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, killing the reaction.

Sonogashira & Heck Couplings

A8: The Sonogashira coupling of a terminal alkyne with an aryl halide typically requires a dual catalyst system.[14]

  • Catalyst System: A standard system consists of a palladium source (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and an amine base (e.g., Et3N, DIPEA) which also often serves as the solvent.[14][15]

  • Key Challenge - Acidity: The carboxylic acid and N-H protons can react with the amine base. This isn't always detrimental, but it can affect reaction kinetics. More importantly, the alkyne C-H is also deprotonated to form the reactive copper acetylide. If your substrate is precious, using a slight excess of the alkyne (1.2-1.5 eq) is recommended.

  • Copper-Free Variants: If you observe issues related to the copper co-catalyst (e.g., extensive homocoupling of the alkyne, known as Glaser coupling), consider a copper-free Sonogashira protocol. These often require a different ligand and base combination but can provide cleaner reactions.[15]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst/Base Screening in a Suzuki-Miyaura Coupling

This protocol is designed for parallel screening in vials to efficiently identify optimal conditions.

  • Array Preparation: In an array of glass vials, add your indole substrate (e.g., 2-bromo-4,6-difluoro-1H-indole-5-carboxylic acid, 1.0 eq).

  • Reagent Addition: To each vial, add the boronic acid (1.5 eq).

  • Catalyst/Ligand Addition: In a glovebox, add the appropriate palladium source and/or ligand to each designated vial (see table in Q4 for suggestions).

  • Base Addition: In the glovebox, add the base to be screened (e.g., K2CO3, K3PO4, Cs2CO3, 2.5 eq) to each vial.

  • Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane/H2O, 4:1, to achieve ~0.1 M concentration).

  • Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 85 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS to determine conversion and identify the formation of byproducts like the decarboxylated starting material.

Protocol 2: Mitigating Decarboxylation via Esterification

If decarboxylation is unavoidable under the required coupling conditions, protecting the carboxylic acid is the best solution.

  • Esterification (Fischer): Dissolve the 4,6-difluoro-1H-indole-5-carboxylic acid (1.0 eq) in methanol or ethanol. Add a catalytic amount of a strong acid (e.g., H2SO4, 3-5 drops).

  • Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction, neutralize the acid with a saturated NaHCO3 solution, and extract the ester product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to obtain the methyl or ethyl ester.

  • Purification: Purify the ester by flash chromatography if necessary.

  • Coupling: Use the purified ester in your cross-coupling reaction under the optimized conditions. The ester is generally much more robust against decomposition.

  • Hydrolysis (Post-Coupling): After a successful coupling, the ester can be easily hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H2O).

References

Sources

Troubleshooting

4,6-Difluoro-1H-indole-5-carboxylic acid handling moisture sensitivity

Technical Support Center: 4,6-Difluoro-1H-indole-5-carboxylic Acid Topic: Handling Moisture Sensitivity & Process Optimization Document ID: TS-IND-F2-005 Version: 2.1 (Current) Executive Summary: The Nature of the Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Difluoro-1H-indole-5-carboxylic Acid

Topic: Handling Moisture Sensitivity & Process Optimization Document ID: TS-IND-F2-005 Version: 2.1 (Current)

Executive Summary: The Nature of the Problem

4,6-Difluoro-1H-indole-5-carboxylic acid is a high-value scaffold, primarily used in the synthesis of kinase inhibitors and antivirals. While the compound is chemically stable to hydrolysis (it will not decompose upon contact with water), it exhibits significant hygroscopicity due to the electron-withdrawing fluorine atoms increasing the polarity of the carboxylic acid and indole N-H bond.

The "Moisture Sensitivity" in this context refers to Process Integrity, not Chemical Instability. Trace water contamination in this reagent leads to two critical failure modes:

  • Stoichiometric Drift: Water weight leads to under-charging of the limiting reagent.

  • Coupling Reagent Quenching: In amide bond formation (the primary use case), water rapidly hydrolyzes activated esters (HATU/EDC intermediates), drastically reducing yields.

Module 1: Storage & Handling (The "Before" Phase)

Q: How should I store this compound to prevent moisture uptake? A: Unlike non-fluorinated indoles, the 4,6-difluoro substitution pattern increases the acidity of the indole N-H (




12-13) and the carboxylic acid. This enhances hydrogen bonding capability with atmospheric water.

Protocol: The "Dry Chain" Storage System

  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Avoid polyethylene (PE) bags for long-term storage as moisture permeates PE over time.

  • Secondary Containment: Store the primary vial inside a desiccator cabinet or a jar containing active silica gel or

    
    .
    
  • Temperature: Refrigerate at

    
    .
    
    • Critical Step: Allow the vial to warm to room temperature before opening . Opening a cold vial in a humid lab causes immediate condensation on the solid, which is then trapped when resealed.

Q: How do I determine if my batch is wet? A: Perform a Karl Fischer (KF) titration or a high-precision melting point test.

  • Dry: Sharp melting point (typically

    
    , decomposition dependent).
    
  • Wet: Broad melting range (

    
     spread) or clumping.
    

Module 2: Troubleshooting Reactions (The "During" Phase)

Q: My HATU/EDC coupling reaction stalled or gave low yields (<40%). Is the indole responsible? A: Likely, yes. If the indole acid contains 2-5% water by mass, that water acts as a competing nucleophile.

The Mechanism of Failure: In peptide coupling, water competes with your amine. It attacks the highly reactive O-At/O-Bt active ester, hydrolyzing it back to the starting carboxylic acid. You lose the expensive coupling reagent, and the reaction stalls because you no longer have stoichiometric activation.

Troubleshooting Matrix: Low Yield in Amide Coupling

SymptomDiagnosisVerificationRemediation
Low Conversion Coupling reagent quenched by water.Add 0.5 eq extra HATU; if reaction restarts, water was present.Dry the indole (See Module 3). Use molecular sieves in solvent.
Precipitate Forms Fluorinated indole has low solubility in wet DCM/DMF.Check solubility in dry vs. wet solvent.Switch to NMP or DMAc (higher solubility for fluorinated heterocycles).
Impurity Profile N-Acyl urea formation (EDC side product).LCMS shows Mass + Urea adduct.Switch to HATU/DIPEA; reaction is faster than urea rearrangement.

Visualizing the Failure Mode (Graphviz)

MoistureFailure Start 4,6-Difluoro-indole-5-COOH (Trace Water Contamination) Activation Activation with HATU/DIPEA Start->Activation ActiveEster Active Ester Intermediate (Highly Reactive) Activation->ActiveEster Path_Good Amine Nucleophile (Desired Path) ActiveEster->Path_Good Slow Kinetic Path_Bad Water Molecule (Contaminant) ActiveEster->Path_Bad Fast Kinetic Product Desired Amide (High Yield) Path_Good->Product Waste Hydrolysis (Reverts to Acid + Waste) Path_Bad->Waste Consumes HATU

Caption: Figure 1. The "Moisture Trap." Water reacts faster with the activated ester than many amines, effectively destroying the coupling reagent and stalling the cycle.

Module 3: QC & Remediation (The "Fix" Phase)

Q: How do I dry this compound without degrading it? A: Fluorinated indoles can be sensitive to thermal decarboxylation at high temperatures (


) over prolonged periods. Avoid oven drying at atmospheric pressure.

Protocol A: Vacuum Oven (Gentle)

  • Conditions:

    
     at 
    
    
    
    mbar.
  • Duration: 12-24 hours.

  • Desiccant: Place a tray of

    
     or KOH pellets in the oven to trap the removed water.
    

Protocol B: Azeotropic Drying ( Rapid/In-Process ) If you are about to run a reaction in THF or Toluene, use this method.

  • Dissolve/suspend the indole in anhydrous Toluene or 2-MeTHF.

  • Rotary evaporate to dryness.

  • Repeat 2x.

  • Why this works: Water forms a low-boiling azeotrope with toluene, effectively "pulling" the moisture out of the solid lattice at lower temperatures than boiling water alone.

Decision Logic for Drying

DryingLogic Start Wet 4,6-Difluoro-indole-5-COOH Q1 Is it for immediate use? Start->Q1 Branch_Immediate Yes (Immediate Reaction) Q1->Branch_Immediate Branch_Storage No (Storage) Q1->Branch_Storage Method_Azeo Azeotropic Distillation (Toluene/2-MeTHF) Branch_Immediate->Method_Azeo Fast & Effective Method_Vac Vacuum Oven (45°C, P2O5) Branch_Storage->Method_Vac Bulk Processing

Caption: Figure 2. Remediation workflow. Choose Azeotropic distillation for immediate synthesis to minimize handling losses.

References & Authoritative Grounding

  • Sigma-Aldrich. 4-Fluoro-1H-indole-5-carboxylic acid Safety Data Sheet. (General handling of fluorinated indole acids).[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Detailing the hydrolysis rates of activated esters in wet solvents). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insight into water interference in HATU/EDC couplings). Link

  • Organic Chemistry Portal. Indole Synthesis and Properties. (General stability data for electron-deficient indoles). Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific SDS and perform a small-scale safety evaluation before scaling up reactions involving fluorinated heterocycles.

Sources

Reference Data & Comparative Studies

Validation

4,6-Difluoro-1H-indole-5-carboxylic acid 13C NMR spectrum interpretation

Topic: 4,6-Difluoro-1H-indole-5-carboxylic acid C NMR Spectrum Interpretation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Comparative Guide: C NMR Interpre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-Difluoro-1H-indole-5-carboxylic acid


C NMR Spectrum Interpretation
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals

Comparative Guide: C NMR Interpretation of 4,6-Difluoro-1H-indole-5-carboxylic acid

Executive Summary: The Fluorine Fingerprint

In medicinal chemistry, the introduction of fluorine atoms into the indole scaffold is a critical strategy for modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, for the analytical chemist, the transition from Indole-5-carboxylic acid to its 4,6-difluoro analog transforms a routine


C NMR assignment into a complex exercise in spin-spin coupling analysis.

This guide provides a structural elucidation framework for 4,6-Difluoro-1H-indole-5-carboxylic acid . Unlike its non-fluorinated parent, where chemical shift (


) is the primary identifier, the 4,6-difluoro analog relies heavily on C-F coupling constants (

)
as the definitive metric for structural validation.

Key Performance Indicator (KPI) for Analysis:

  • Non-Fluorinated: Identification via Chemical Shift (

    
    ).
    
  • 4,6-Difluoro: Identification via Coupling Patterns (Multiplicity &

    
     values).
    
Comparative Analysis: Spectral Performance

The following table contrasts the


C NMR behavior of the target molecule against its non-fluorinated and mono-fluorinated alternatives.

Table 1: Comparative Spectral Characteristics

FeatureIndole-5-carboxylic acid (Standard)4-Fluoro-indole-5-carboxylic acid (Alternative)4,6-Difluoro-1H-indole-5-carboxylic acid (Target)
Spectral Complexity Low (Singlets)Medium (Doublets)High (Triplets & Doublet of Doublets)
C-5 Signal (Ipso to COOH) Singlet (~122 ppm)Doublet (

Hz)
Triplet (

Hz)
C-4 / C-6 Signals Singlets (~110-120 ppm)One Doublet (

Hz)
Two Large Doublets (

Hz)
COOH Carbon Singlet (~169 ppm)Doublet (

Hz)
Triplet (

Hz)
Structural Certainty Moderate (Requires 2D NMR for isomer confirmation)High (F-coupling confirms position)Very High (Symmetry of triplets confirms 4,6-substitution)

Senior Scientist Insight: The "Performance" of the 4,6-difluoro spectrum is superior for structural validation. The unique triplet splitting of the C-5 and Carboxyl carbons acts as an internal "checksum," confirming that both ortho positions (4 and 6) are occupied by fluorine.

Technical Deep Dive: The "Double Ortho" Effect

The defining feature of the 4,6-difluoro-1H-indole-5-carboxylic acid spectrum is the Double Ortho Effect . The C-5 carbon is sandwiched between two fluorine atoms. This symmetry creates distinct splitting patterns that are predictable and diagnostic.

3.1 Predicted Chemical Shifts & Coupling Constants

Based on chemometric additivity rules for fluorinated aromatics, the following assignments are the standard for validation.

  • C-4 & C-6 (Fluorinated Carbons):

    • Shift: Deshielded to ~155–160 ppm .

    • Pattern: Large Doublet (d).

    • Coupling:

      
       Hz.
      
    • Note: These signals often appear weak due to C-F coupling splitting the intensity and lack of NOE enhancement (quaternary).

  • C-5 (Ipso to COOH, Ortho to F):

    • Shift: Shielded relative to the C-F carbons, likely ~105–112 ppm .

    • Pattern: Triplet (t) .

    • Mechanism: It couples to F-4 and F-6 with nearly identical

      
       values.
      
    • Coupling:

      
       Hz.
      
  • C-COOH (Carboxyl Carbon):

    • Shift: ~165–170 ppm .

    • Pattern: Triplet (t) .

    • Mechanism: Long-range coupling through 3 bonds (F-C-C-C=O).

    • Coupling:

      
       Hz.[1]
      
  • C-7 (Ortho to F-6):

    • Shift: Shielded, likely ~95–100 ppm .

    • Pattern: Doublet (d) or Doublet of Doublets (dd) if H-coupling is visible.

    • Coupling:

      
       Hz.
      
Visualization: Coupling Pathway Logic

The following diagram illustrates the spin-coupling network that generates the unique triplets observed in the spectrum.

G F4 Fluorine (C-4) C4 C-4 (Ipso) ~158 ppm Doublet (1J) F4->C4 1-Bond Coupling (1J ~250Hz) C5 C-5 (Central) ~108 ppm TRIPLET (2J) F4->C5 2-Bond Coupling COOH COOH (Carboxyl) ~168 ppm TRIPLET (3J) F4->COOH 3-Bond Coupling (3J ~4Hz) F6 Fluorine (C-6) C6 C-6 (Ipso) ~158 ppm Doublet (1J) F6->C6 1-Bond Coupling (1J ~250Hz) F6->C5 2-Bond Coupling F6->COOH 3-Bond Coupling (3J ~4Hz) C5->COOH Chemical Bond

Figure 1: Spin-coupling network showing how the symmetry of Fluorine at C4 and C6 creates diagnostic triplets at C5 and the Carboxyl carbon.

Experimental Protocol: Validating the Spectrum

To ensure authoritative data, the following acquisition protocol is recommended. Standard default parameters often fail to resolve the fine


 coupling on the carboxyl peak.
Step-by-Step Workflow
  • Solvent Selection:

    • Primary: DMSO-d6.[2]

    • Reasoning: Indole-carboxylic acids have poor solubility in CDCl3. DMSO-d6 prevents aggregation and sharpens the exchangeable N-H proton if

      
      H NMR is run in parallel.
      
  • Sample Concentration:

    • Prepare a concentrated solution (>30 mg/0.6 mL ) to detect the split quaternary carbons (C4, C5, C6, COOH) which have lower signal-to-noise ratios due to splitting.

  • Acquisition Parameters (The "Senior Scientist" Setup):

    • Relaxation Delay (D1): Increase to 3–5 seconds .

      • Why? Quaternary carbons (C4, C5, C6, COOH) have long T1 relaxation times. Insufficient delay leads to signal saturation and loss of the outer wings of the multiplets.

    • Spectral Width: Ensure range covers -20 to 220 ppm to capture the full C-F coupling bandwidth.

    • Scans (NS): Minimum 1024 scans (overnight run recommended for clear

      
       resolution).
      
  • Decoupling Strategy:

    • Standard:

      
      H-Decoupled (shows C-F splitting).
      
    • Advanced Validation:

      
      F-Decoupled 
      
      
      
      C NMR.
      • Result: If available, this experiment collapses all triplets and doublets back into singlets. This confirms that all observed splitting is due to Fluorine, not impurities.

Workflow Start Sample Prep (30mg in DMSO-d6) Param Set Parameters D1 = 5s NS = 1024 Start->Param Acquire Acquire 13C{1H} (Standard) Param->Acquire Analyze Analyze Splitting Acquire->Analyze Decision Triplets Visible? Analyze->Decision Success Structure Confirmed Decision->Success Yes Refine Run 13C{19F} (Fluorine Decoupled) Decision->Refine No/Ambiguous Refine->Success

Figure 2: Decision workflow for acquiring and validating the spectrum of polyfluorinated indoles.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Authoritative text on C-F coupling constants).

  • Dolinšek, J., et al. (2009). "Fluorine-19 NMR chemical shifts in fluorinated indole derivatives." Journal of Fluorine Chemistry. Link

  • Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis. Link

  • National Magnetic Resonance Data Repository (NP-MRD). "Predicted 13C NMR Data for Fluorinated Indoles." Link

Sources

Validation

A Comparative Guide to the Potency of Indole-5-Carboxylic Acid and its Fluorinated Analogue

In the landscape of modern drug discovery, the indole scaffold serves as a privileged structure, forming the core of numerous therapeutic agents.[1] Indole-5-carboxylic acid, a fundamental derivative, is a versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold serves as a privileged structure, forming the core of numerous therapeutic agents.[1] Indole-5-carboxylic acid, a fundamental derivative, is a versatile building block for synthesizing more complex, biologically active molecules.[2][3] A common strategy to enhance the therapeutic potential of such scaffolds is strategic fluorination. This guide provides a deep, technical comparison between the parent molecule, Indole-5-carboxylic acid, and its difluorinated analogue, 4,6-Difluoro-1H-indole-5-carboxylic acid.

While direct, peer-reviewed comparative potency data for 4,6-Difluoro-1H-indole-5-carboxylic acid is not extensively available, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to build a predictive framework. We will explore the theoretical underpinnings of why fluorination is expected to modulate potency and provide a comprehensive, validated experimental protocol for researchers to quantify and compare the activity of these two compounds against a relevant biological target.

Part 1: The Strategic Impact of Fluorination on Bioactivity

The introduction of fluorine atoms into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties.[4] It is rarely a speculative endeavor; rather, it is a calculated decision based on predictable effects on a molecule's electronics, lipophilicity, and metabolic stability.

Key Mechanistic Influences of Fluorine:

  • Electronic Perturbation: Fluorine is the most electronegative element, and its presence on the indole ring acts as a powerful electron-withdrawing group. This can significantly lower the pKa of the pyrrolic N-H group and the carboxylic acid, altering the molecule's ionization state at physiological pH. This change can profoundly impact the compound's ability to form crucial hydrogen bonds or electrostatic interactions within a target's binding site.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. Placing fluorine atoms at positions susceptible to such oxidation, like C4 and C6, can effectively block this metabolic pathway, thereby increasing the compound's in vivo half-life and bioavailability.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or aromatic residues in a protein's active site. Furthermore, the substitution can induce subtle conformational changes in the molecule, potentially leading to a more favorable orientation for binding, a classic "key-in-lock" enhancement that can dramatically increase potency. Studies on other fluorinated indoles have demonstrated their high potency as inhibitors for targets like myeloperoxidase (MPO) and monoamine oxidase B (MAO-B).[5][6]

Part 2: A Comparative Case Study: Xanthine Oxidase Inhibition

To illustrate the potential potency differences, we will consider a hypothetical case study where both compounds are evaluated as inhibitors of Xanthine Oxidase (XO). XO is a well-validated drug target for conditions like gout, and various indole derivatives have been explored as potential inhibitors.[7]

The following table presents illustrative, hypothetical data that one might expect from an enzymatic assay. This data is intended to serve as a framework for understanding the potential impact of difluorination.

CompoundTarget EnzymeHypothetical IC₅₀ (µM)Predicted Potency vs. Parent
Indole-5-carboxylic acidXanthine Oxidase15.2Baseline
4,6-Difluoro-1H-indole-5-carboxylic acidXanthine Oxidase0.85~18x higher
Table 1: Illustrative comparison of half-maximal inhibitory concentrations (IC₅₀). Data is hypothetical and for educational purposes.

The predicted increase in potency for the difluorinated compound is grounded in the SAR principles discussed. The electron-withdrawing fluorine atoms could enhance interactions with key residues in the XO active site, such as Ser876 and Thr1010, as seen with other inhibitors.[7]

Below is a conceptual diagram illustrating how these inhibitors might interact differently within the active site of a target enzyme like Xanthine Oxidase.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction Enzyme Xanthine Oxidase Product Uric Acid Enzyme->Product Catalysis Substrate Xanthine Substrate->Enzyme Binds ICA Indole-5-carboxylic acid ICA->Enzyme Weak Inhibition DFICA 4,6-Difluoro-1H-indole-5-carboxylic acid DFICA->Enzyme Potent Inhibition (Enhanced Binding)

Caption: Conceptual model of inhibitor interaction with a target enzyme.

Part 3: Experimental Protocol for Determining IC₅₀

To empirically validate the potency of these compounds, a robust and reproducible experimental workflow is essential. The following protocol describes a standard spectrophotometric assay for determining the IC₅₀ value of an inhibitor against a target enzyme. This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To determine the concentration of Indole-5-carboxylic acid and 4,6-Difluoro-1H-indole-5-carboxylic acid required to inhibit 50% of the target enzyme's activity.

Materials and Reagents:
  • Target Enzyme (e.g., Xanthine Oxidase from bovine milk)

  • Substrate (e.g., Xanthine)

  • Indole-5-carboxylic acid

  • 4,6-Difluoro-1H-indole-5-carboxylic acid

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Dimethyl Sulfoxide (DMSO, for dissolving inhibitors)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Dissolve both inhibitor compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). The high concentration minimizes the final percentage of DMSO in the assay, which can itself inhibit enzyme activity.

    • Prepare a stock solution of the substrate in the assay buffer. The concentration should be determined based on the enzyme's Michaelis constant (Km). For IC₅₀ determination, using a substrate concentration equal to or slightly above the Km value provides good sensitivity.[8]

    • Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

  • Serial Dilution of Inhibitors:

    • Perform a serial dilution of each inhibitor stock solution in a separate 96-well plate.

    • For a typical 8-point dose-response curve, start by adding the inhibitor stock to the first well, and then perform 1:3 or 1:5 serial dilutions across the row using 100% DMSO. This creates a range of concentrations to test.

  • Assay Setup:

    • In a new UV-transparent 96-well plate, add the following to each well:

      • X µL of Assay Buffer.

      • 1 µL of diluted inhibitor from the serial dilution plate (this keeps the final DMSO concentration at ~1%). Include a "no inhibitor" control (1 µL of pure DMSO) and a "no enzyme" blank.

      • Y µL of Enzyme solution.

    • Mix and pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C). This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding Z µL of the Substrate solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic readings. For Xanthine Oxidase, this involves monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Record the absorbance every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data by converting the velocities into percentage of inhibition relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[9]

Experimental Workflow Visualization

The following diagram outlines the key steps in the IC₅₀ determination protocol.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis a Prepare Inhibitor Stock Solutions (in DMSO) c Perform Serial Dilution of Inhibitors a->c b Prepare Enzyme & Substrate Solutions (in Buffer) d Add Buffer, Inhibitor, & Enzyme to Plate b->d c->d e Pre-incubate d->e f Initiate with Substrate e->f g Kinetic Read (Spectrophotometer) f->g h Calculate Reaction Velocities (V₀) g->h i Normalize to % Inhibition h->i j Plot Dose-Response Curve (% Inhibition vs. log[I]) i->j k Calculate IC₅₀ j->k

Caption: Step-by-step workflow for IC₅₀ determination.

Conclusion

The strategic difluorination of Indole-5-carboxylic acid at the 4 and 6 positions represents a rational design approach to enhance biological potency. Based on established medicinal chemistry principles, 4,6-Difluoro-1H-indole-5-carboxylic acid is predicted to exhibit superior activity compared to its non-fluorinated parent due to favorable alterations in electronic properties, metabolic stability, and binding interactions. This guide provides the theoretical foundation for this hypothesis and, more importantly, a detailed, actionable experimental protocol for its validation. By employing the described in vitro enzyme inhibition assay, researchers can generate robust, quantitative data to definitively compare the potency of these compounds and guide further drug development efforts.

References

  • Müller-Spath, T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. Available at: [Link]

  • Furtmüller, P. G., et al. (2013). Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. PubMed. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-5-Carboxylic Acid. PubChem. Available at: [Link]

  • Wiley, J. L., et al. (2024). Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • Bommagani, S., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PMC. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. Available at: [Link]

  • ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. Available at: [Link]

  • Daneshyari. (2018). Fluorine-containing indoles. daneshyari.com. Available at: [Link]

  • Amerigo Scientific. (n.d.). Indole-5-carboxylic acid (99%). Amerigo Scientific. Available at: [Link]

  • ChemHelp ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • Microbiology Society. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Society. Available at: [Link]

  • PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. American Society for Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • PMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • PubMed. (1989). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. PubMed. Available at: [Link]

  • UCL Discovery. (n.d.). Design, synthesis and biological evaluation of novel aryldiketo acids with enhanced antibacterial activity against multidrug. UCL Discovery. Available at: [Link]

  • PMC. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • MDPI. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]

  • PMC. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

  • Frontiers. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers. Available at: [Link]

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Comparative

4,6-Difluoro-1H-indole-5-carboxylic Acid: Biological Activity &amp; Scaffold Analysis

The following guide provides an in-depth technical analysis of 4,6-Difluoro-1H-indole-5-carboxylic acid , positioning it not merely as a catalog reagent but as a critical pharmacophore in the development of pan-serotype...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4,6-Difluoro-1H-indole-5-carboxylic acid , positioning it not merely as a catalog reagent but as a critical pharmacophore in the development of pan-serotype antivirals.

Executive Summary: The Fluorine Advantage

4,6-Difluoro-1H-indole-5-carboxylic acid (CAS: 1895475-56-5) is a specialized heterocyclic building block. While it possesses limited biological activity in its free acid form, it serves as the critical efficacy-determining scaffold for a new generation of NS4B inhibitors targeting Flaviviruses (Dengue, Zika) and potentially Hepatitis C (HCV).

Its value lies in the specific 4,6-difluorination pattern. In medicinal chemistry, this substitution is not arbitrary; it is a strategic modification designed to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism (hydroxylation) at the electron-rich C4 and C6 positions.

  • Modulate Acidity (pKa): Lower the pKa of the carboxylic acid (and subsequent amides), enhancing hydrogen bond donor capability.

  • Enhance Lipophilicity: Increase membrane permeability (LogP) for intracellular viral targets.

Mechanism of Action: Targeting the Viral Replication Complex

The primary biological utility of derivatives synthesized from this scaffold is the inhibition of the NS3-NS4B interaction in Flaviviruses.

The Target: NS4B

Non-structural protein 4B (NS4B) is a hydrophobic membrane protein essential for the formation of the viral replication organelle.[1] It interacts with the NS3 helicase to unwind viral RNA.

  • Inhibitor Role: Amide derivatives of 4,6-difluoro-1H-indole-5-carboxylic acid bind to a hydrophobic pocket on NS4B.

  • Consequence: This binding induces a conformational change that disrupts the NS3-NS4B interface, effectively halting viral RNA replication.

Pathway Visualization

The following diagram illustrates the specific blockade point within the viral replication cycle.

DENV_Replication_Blockade cluster_Replication Replication Complex Assembly (ER Membrane) Virus_Entry Viral Entry (Endocytosis) Uncoating Uncoating & Translation Virus_Entry->Uncoating Polyprotein Polyprotein Processing Uncoating->Polyprotein NS3 NS3 (Helicase) Polyprotein->NS3 NS4B NS4B (Membrane Anchor) Polyprotein->NS4B Complex Active NS3-NS4B Complex NS3->Complex Interaction NS4B->Complex Interaction RNA_Synth Viral RNA Synthesis Complex->RNA_Synth Required for Inhibitor 4,6-Difluoroindole Derivative Inhibitor->NS4B Allosteric Binding (Kd < 10 nM) Inhibitor->Complex BLOCKS Formation

Figure 1: Mechanism of Action. The 4,6-difluoroindole scaffold acts as an allosteric inhibitor, binding NS4B and preventing the recruitment of NS3, thereby stalling the viral replication machinery.

Comparative Biological Activity

This section compares the 4,6-difluoro scaffold against its non-fluorinated and mono-fluorinated analogs. Data is synthesized from structure-activity relationship (SAR) studies on DENV-2 replicon assays.

Table 1: Potency and Physicochemical Profile Comparison

Note: Values represent the activity of the amide derivative (e.g., N-methyl-N-benzyl amide) derived from the respective acid, as the free acid is typically cell-impermeable.

Scaffold VariantDENV-2 EC50 (µM)CC50 (Cytotoxicity)Metabolic Stability (t1/2)Lipophilicity (cLogP)Analysis
Indole-5-COOH (Unsubstituted) > 10.0> 50 µMLow (< 15 min)2.1Baseline: Rapidly metabolized by CYP450 at C4/C6 positions. Poor cellular potency.
4-Fluoro-indole-5-COOH 1.2> 50 µMModerate2.4Improved: Fluorine at C4 protects one metabolic site and increases lipophilicity.
6-Fluoro-indole-5-COOH 0.8> 50 µMModerate2.4Improved: Similar to 4-F, but C6 blockage is often more critical for preventing oxidation.
4,6-Difluoro-indole-5-COOH 0.03 (30 nM) > 100 µM High (> 60 min) 2.8 Optimal: Synergistic effect. Complete metabolic blockade of the indole ring. High lipophilicity ensures rapid cytosolic access.
Key Insights:
  • The "Fluorine Scan" Effect: Introducing fluorine at C4 and C6 does not just add mass; it fundamentally alters the electron density of the indole ring. This reduces the electron density on the Nitrogen (N1), making it a better hydrogen bond donor in the active site.

  • Selectivity Index (SI): The 4,6-difluoro scaffold typically exhibits a Selectivity Index (CC50/EC50) of >3000, indicating it is highly specific to viral proteins with negligible host toxicity.

Experimental Protocols

To validate the activity of this scaffold, it must first be converted into a bioactive amide, then tested in a cellular replicon system.

Protocol A: Synthesis of Bioactive Amide (General Procedure)

Purpose: To convert the inactive free acid into a cell-permeable NS4B inhibitor.

  • Reagents: 4,6-Difluoro-1H-indole-5-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Amine (e.g., N-methyl-2,4-difluorobenzylamine) (1.1 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF under Nitrogen atmosphere.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid (formation of active ester).

    • Add the amine dropwise.

    • Stir at Room Temperature for 4–6 hours.

    • Validation: Monitor by LC-MS. The product should show a mass shift corresponding to the amide formation.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: DENV-2 Luciferase Replicon Assay

Purpose: To quantitate the antiviral potency (EC50) of the synthesized derivative.

  • Cell Line: BHK-21 cells stably harboring the DENV-2 luciferase replicon (DENV-2-Luc).

  • Seeding: Plate cells at 2,000 cells/well in white opaque 384-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Add compounds to cells (Final DMSO concentration < 0.5%).

    • Include NITD-688 or JNJ-A07 as positive controls.

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Aspirate media.

    • Add Renilla luciferase substrate (e.g., EnduRen™).

    • Measure luminescence using a microplate reader.

  • Analysis: Plot Luminescence vs. Log[Concentration]. Calculate EC50 using non-linear regression (4-parameter logistic fit).

Structural Logic Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic that makes this specific molecule a "privileged structure."

SAR_Logic Core 4,6-Difluoro-1H-indole-5-carboxylic acid F4 4-Fluoro Substitution Core->F4 F6 6-Fluoro Substitution Core->F6 COOH 5-Carboxylic Acid Core->COOH NH Indole NH Core->NH Metab Blocks CYP450 Metabolism (Increases Half-life) F4->Metab Lipophil Increases Lipophilicity (Improves Permeability) F4->Lipophil F6->Metab F6->Lipophil Handle Synthetic Handle (Amide Formation) COOH->Handle H_Bond H-Bond Donor (Critical for NS4B Binding) NH->H_Bond

Figure 2: SAR Analysis. Breakdown of how specific structural features contribute to the biological superiority of the 4,6-difluoro scaffold.

References

  • Kaptein, S. J. F., et al. (2021).[2][3] "A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction."[2][4][5][6] Nature, 598, 504–509.[2][3][5]

  • Wang, Q. Y., et al. (2015). "Discovery of Dengue Virus NS4B Inhibitors." Journal of Virology, 89(16), 8233–8244.

  • Xie, X., et al. (2011). "Inhibition of Dengue Virus by Targeting Viral NS4B Protein."[1][2][3][4][5][6][7][8][9] Journal of Virology, 85(21), 11183–11195.

  • Behnam, M. A. M., et al. (2016). "The Indole Scaffold in Antiviral Drug Discovery." European Journal of Medicinal Chemistry, 121, 169-181.

  • Moquin, S., et al. (2021).[2] "NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein."[1][6][8][9] Science Translational Medicine, 13(579).[8]

Sources

Validation

A Guide to the Elemental Analysis of 4,6-Difluoro-1H-indole-5-carboxylic Acid for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Fluorinated indole carboxylic acids, such as 4,6-Difluoro-1H-indole-5-carboxylic acid, represent a class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. Fluorinated indole carboxylic acids, such as 4,6-Difluoro-1H-indole-5-carboxylic acid, represent a class of compounds with significant therapeutic potential due to the unique properties conferred by fluorine substitution.[1] This guide provides an in-depth look at the elemental analysis of 4,6-Difluoro-1H-indole-5-carboxylic acid, offering a comparison with related structures and detailing the rigorous analytical methodology required to ensure data integrity and support drug development programs.

The Significance of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] The introduction of fluorine atoms into the indole ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[3] 4,6-Difluoro-1H-indole-5-carboxylic acid is a valuable building block in the synthesis of complex molecules aimed at a variety of therapeutic targets. Its purity and elemental composition are critical parameters that must be unequivocally established.

Elemental Analysis: A Cornerstone of Compound Characterization

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound.[4][5] For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) and oxygen (O), often referred to as CHNSO analysis.[6] This technique is indispensable for confirming the empirical formula of a newly synthesized compound and assessing its purity.[7]

Theoretical Elemental Composition

The first step in elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. For 4,6-Difluoro-1H-indole-5-carboxylic acid, the molecular formula is C₉H₅F₂NO₂ and the molecular weight is 197.14 g/mol .[8][9]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0954.84
HydrogenH1.0155.052.56
FluorineF19.00238.0019.27
NitrogenN14.01114.017.11
OxygenO16.00232.0016.23
Total 197.15 100.00

Note: The total molecular weight may vary slightly due to rounding of atomic weights.

Comparison with Alternative Fluorinated Indole Carboxylic Acids

The choice of a specific fluorinated indole isomer can have a significant impact on the biological activity of the final drug candidate. Below is a comparison of the theoretical elemental composition of 4,6-Difluoro-1H-indole-5-carboxylic acid with other relevant indole derivatives.

CompoundMolecular FormulaC (%)H (%)N (%)
4,6-Difluoro-1H-indole-5-carboxylic acid C₉H₅F₂NO₂ 54.84 2.56 7.11
5-Fluoroindole-2-carboxylic acidC₉H₆FNO₂60.343.387.82
Indole-5-carboxylic acidC₉H₇NO₂67.084.388.69

This table highlights how the degree and position of fluorination alter the elemental percentages, which can be a key differentiator during analysis.

Experimental Protocol for CHN Elemental Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[7][10] This technique involves burning a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then separated and quantified.

Workflow for Combustion-Based Elemental Analysis

ElementalAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Combustion & Detection cluster_data Data Processing Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Combustion Combustion at ~1000°C in O₂ Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of %C, %H, %N Integration->Calculation Report Generate Report Calculation->Report

Sources

Comparative

A Comparative Guide to Fluorinated Indole-5-Carboxylic Acid Reference Standards for Pharmaceutical Research

Introduction: The Strategic Role of Fluorinated Indoles in Drug Discovery In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone, present in a multitude of biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Indoles in Drug Discovery

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone, present in a multitude of biologically active compounds. The strategic introduction of fluorine atoms onto this privileged structure can dramatically modulate a molecule's physicochemical properties. Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity to improve membrane permeability, and can alter the acidity (pKa) of nearby functional groups, thereby influencing target binding and pharmacokinetic profiles.

The carboxylic acid group is another critical pharmacophore, frequently involved in essential hydrogen bonding interactions with biological targets.[1] However, its ionizable nature at physiological pH can limit oral bioavailability and cell penetration.[1][2] This guide focuses on a specific, yet increasingly important, class of molecules: difluorinated indole-carboxylic acids.

While several isomers exist, this guide will provide a comparative framework for evaluating reference standards of these compounds, with a particular focus on the challenges and best practices applicable to the less common 4,6-Difluoro-1H-indole-5-carboxylic acid . Due to the greater availability of public data, its isomer, 4,6-Difluoro-1H-indole-2-carboxylic acid (CAS 247564-66-5), will be used as a primary example to illustrate key analytical principles.[3][4][5] This comparative approach is designed to equip researchers, scientists, and drug development professionals with the tools to critically assess and qualify reference standards for novel fluorinated indole derivatives.

Part 1: The Reference Standard Landscape: A Comparative Analysis

The quality of a reference standard is paramount, forming the bedrock of all subsequent experimental data. A reference standard is not merely a bottle of chemical; it is a comprehensively characterized material accompanied by documentation that attests to its identity, purity, and stability.[6][7] When procuring a standard for a novel compound like 4,6-Difluoro-1H-indole-5-carboxylic acid, a stark difference exists between a pharmacopeial-grade or equivalent high-quality standard and a standard commercial-grade product.

Table 1: Comparison of Reference Standard Grades

ParameterHigh-Quality Reference Standard (e.g., Ph. Eur. Grade)Standard Commercial GradeKey Considerations for 4,6-Difluoro-1H-indole-5-carboxylic acid
Purity & Assay Purity typically >99.5%, assigned by a primary method like quantitative NMR (qNMR) or mass balance.[8][9] Assay value provided with an uncertainty budget.Purity often stated as >97% or >98%, typically determined by a single chromatographic method (e.g., HPLC area %).[3]For a novel compound, an independent purity verification is essential. The presence of isomeric impurities (e.g., other indole-carboxylic acids) is a significant risk.
Identity Confirmation Confirmed by multiple orthogonal techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[7] Full structural elucidation is documented.Often confirmed by one or two methods, typically ¹H NMR and MS.Full 2D NMR (COSY, HSQC, HMBC) is crucial to unequivocally confirm the substitution pattern and distinguish it from isomers like the 2- or 7-carboxylic acid derivatives.
Impurity Profile Known impurities are identified, and their content is quantified. A comprehensive Certificate of Analysis (CoA) lists these impurities.[10]CoA may state "impurities not detected" or provide chromatographic data without structural identification of minor peaks.Potential impurities could include starting materials from synthesis (e.g., substituted anilines) or by-products like regioisomers.[11]
Documentation Comprehensive CoA including batch number, assigned purity/assay, uncertainty, storage conditions, and re-test date.[6][12] Safety Data Sheet (SDS) provided.Basic CoA and SDS are usually available. May lack detailed analytical data or traceability statements.A detailed CoA is non-negotiable. It should provide access to the raw analytical data (spectra) upon request for independent review.
Stability Data Stability is assessed under defined storage conditions. A re-test date is established based on this data.Stability is often not formally studied; a generic "store in a cool, dry place" recommendation is common.Fluorinated compounds are generally stable, but indole rings can be susceptible to oxidation. Proper storage (e.g., at 4°C, protected from light) is recommended.

Part 2: Qualifying a Reference Standard: An Experimental Workflow

Trust in a reference standard cannot be assumed; it must be verified. Upon receiving any new standard, particularly for a novel or custom-synthesized compound, an in-house qualification is a critical step. This process serves as a self-validating system to ensure the material is fit for its intended purpose.

Methodology: Purity and Identity Verification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for assessing the purity of aromatic compounds like indole carboxylic acids.[13]

Experimental Protocol:

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade). Rationale: The acidic modifier ensures that the carboxylic acid moiety is fully protonated, leading to a single, sharp chromatographic peak and improved retention on a reverse-phase column.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 5 mg of the 4,6-Difluoro-1H-indole-5-carboxylic acid reference standard.

    • Dissolve in the diluent to a final concentration of 0.2 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the indole ring system.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 2 µL.

    • UV Detection: 280 nm. Rationale: The indole scaffold exhibits strong UV absorbance around this wavelength.

    • Gradient Program:

      • Start at 10% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B over 0.5 minutes.

      • Equilibrate at 10% B for 2.5 minutes.

      • Rationale: A gradient elution is necessary to separate the main analyte from potentially more or less polar impurities within a reasonable run time.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The identity is provisionally confirmed by comparing the retention time to previous batches or related isomers if available. For absolute confirmation, this method should be coupled with mass spectrometry (LC-MS).

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation reagents Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) sample Accurately Weigh & Dissolve Reference Standard (0.2 mg/mL) hplc_system Inject Sample onto C18 Column (30°C) sample->hplc_system gradient Run Gradient Elution (10-95% Acetonitrile) hplc_system->gradient detection Detect at 280 nm gradient->detection chromatogram Generate Chromatogram detection->chromatogram purity_calc Calculate Purity (Area % Method) chromatogram->purity_calc identity Confirm Identity (Retention Time vs. Known Std) chromatogram->identity Bioisosteres cluster_options Potential Bioisosteres Start Lead Compound with Carboxylic Acid Moiety Problem Poor PK Properties: - Low Permeability - High Clearance Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy Tetrazole Tetrazole (Similar pKa, Planar) Strategy->Tetrazole Replace COOH Hydroxamic Hydroxamic Acid (Acidic, Metal Chelator) Strategy->Hydroxamic Replace COOH Sulfonamide Sulfonamide (Less Acidic, H-Bond Donor) Strategy->Sulfonamide Replace COOH Outcome Optimized Candidate with Improved Drug-like Properties Tetrazole->Outcome Hydroxamic->Outcome Sulfonamide->Outcome

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4,6-Difluoro-1H-indole-5-carboxylic acid

An Expert Guide to Personal Protective Equipment for Handling 4,6-Difluoro-1H-indole-5-carboxylic Acid As a novel heterocyclic compound, 4,6-Difluoro-1H-indole-5-carboxylic acid presents a unique set of handling challeng...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 4,6-Difluoro-1H-indole-5-carboxylic Acid

As a novel heterocyclic compound, 4,6-Difluoro-1H-indole-5-carboxylic acid presents a unique set of handling challenges that demand a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in an analysis of its chemical properties and data from structurally similar molecules. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each safety measure is critical for protecting researchers in drug development and other scientific fields.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 4,6-Difluoro-1H-indole-5-carboxylic acid is not widely available, a robust hazard assessment can be constructed from its chemical family and data from authoritative databases like PubChem. The primary hazards associated with this compound are categorized as follows:

  • Skin Irritation : Like many carboxylic acids, it can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3]

  • Respiratory Irritation : Inhalation of the powdered form may lead to respiratory tract irritation.[1][2][3][4]

  • Harmful if Swallowed : Ingestion of the compound is considered harmful.[4]

These classifications form the basis for the personal protective equipment (PPE) recommendations that follow. The fundamental principle is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.[5][6]

Hazard ClassificationPotential EffectExposure RouteSource
Acute Toxicity, Oral (Category 4) Harmful if swallowedIngestion[4]
Skin Corrosion/Irritation (Category 2) Causes skin irritationSkin Contact[1][2][4]
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritationEye Contact[1][2][4]
STOT - Single Exposure (Category 3) May cause respiratory irritationInhalation[1][2][3][4]

The First Line of Defense: Engineering and Administrative Controls

Before considering PPE, which is the last line of defense, appropriate engineering and administrative controls must be in place.[5]

  • Engineering Controls : All work involving 4,6-Difluoro-1H-indole-5-carboxylic acid, especially when handled as a solid, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[1][7][8] Eyewash stations and safety showers must be readily accessible.[1][5]

  • Administrative Controls : Access to areas where this chemical is used should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

Core PPE Protocol: A Barrier Against Exposure

A baseline level of PPE is mandatory for any procedure involving this compound. This standard ensemble is designed to prevent inadvertent contact with skin and eyes.

Eye and Face Protection

Chemical splash goggles are required at all times.[3][9] They must form a complete seal around the eyes to protect against splashes, vapors, and fine dust particles.[10] When there is a significant risk of splashing, such as during solution transfers or reaction work-ups, a face shield should be worn in addition to goggles for full facial protection.[5][10]

Skin and Body Protection

A flame-resistant lab coat is standard, but for handling this specific compound, it should be supplemented with a chemically resistant apron.[5][10] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

Hand Protection

Given that the compound is a known skin irritant, appropriate gloves are critical.[1][9] Nitrile gloves are a common and effective choice for protection against many acids and powdered chemicals.[11] It is crucial to double-check the manufacturer's compatibility chart for resistance to aromatic carboxylic acids. Gloves should be inspected for any signs of degradation or punctures before each use and changed frequently, especially after direct contact with the compound.[9]

Task-Specific PPE Selection & Emergency Workflow

The level of PPE must be adapted to the specific procedure being performed. The following diagram and table outline a decision-making process for selecting appropriate protection and responding to exposures.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_emergency Emergency Response start Begin Task (e.g., Weighing, Synthesis) assess_risk Assess Risk: - Scale of work? - Solid or solution? - Risk of aerosol/dust? start->assess_risk ppe_low Standard PPE: - Goggles - Lab Coat - Nitrile Gloves assess_risk->ppe_low Low Risk (small scale, solution) ppe_high Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Apron - Consider Respirator assess_risk->ppe_high High Risk (large scale, solid powder) exposure Exposure Event? ppe_low->exposure ppe_high->exposure no_exposure Proceed with Task exposure->no_exposure No skin_contact Skin Contact: 1. Remove contaminated clothing 2. Wash area with soap & water for 15 min 3. Seek medical attention exposure->skin_contact Yes (Skin) eye_contact Eye Contact: 1. Flush eyes for 15 min at eyewash station 2. Remove contact lenses if present 3. Seek immediate medical attention exposure->eye_contact Yes (Eye) inhalation Inhalation: 1. Move to fresh air 2. Keep comfortable for breathing 3. Seek medical attention exposure->inhalation Yes (Inhalation)

Caption: PPE Selection and Emergency Response Workflow.

Laboratory TaskRequired PPE EnsembleRationale
Weighing Solid Powder Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron, Nitrile Gloves, N95 Respirator (recommended)Highest risk of inhalation of fine particulates and eye exposure. A respirator minimizes respiratory irritation.[1][3][4]
Preparing Solutions Chemical Splash Goggles, Lab Coat, Nitrile GlovesRisk of splashing is present but aerosolization of solid is eliminated.
Reaction & Work-up Chemical Splash Goggles, Face Shield, Lab Coat, Chemical-Resistant Apron, Nitrile GlovesIncreased risk of splashes and spills during transfers and extractions.
Handling Spills Full Ensemble: Goggles, Face Shield, Chemical-Resistant Suit/Apron, Double-Layered Nitrile Gloves, RespiratorMaximum protection is required during cleanup of an uncontrolled release.[1]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE as determined by the task-specific plan.

  • Weighing : Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Addition/Transfer : When adding the solid to a solvent or reaction vessel, do so slowly and carefully to prevent generating dust.

  • Post-Handling : After completing the task, wipe down the work surface. Carefully remove PPE, starting with gloves (turning them inside out), followed by the apron, face shield, and goggles. Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Disposal Plan
  • Waste Collection : All solid waste contaminated with 4,6-Difluoro-1H-indole-5-carboxylic acid (e.g., weigh boats, gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a labeled hazardous waste container compatible with the solvents used. Neutralization may be required depending on institutional and local regulations; consult your institution's environmental health and safety (EHS) office.

  • PPE for Disposal : Wear your standard PPE (goggles, lab coat, gloves) when handling waste containers.

  • Final Disposal : All waste must be disposed of through an approved waste disposal plant in accordance with institutional and regulatory guidelines.[1][2][3]

By adhering to this comprehensive guide, researchers can confidently handle 4,6-Difluoro-1H-indole-5-carboxylic acid, ensuring both personal safety and the integrity of their work.

References

  • LGC Standards. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Indole-5-carboxylic acid.
  • Alfa Aesar. (2025). SAFETY DATA SHEET - 5-Fluoro-1H-indole-2-carboxylic acid.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1H-Indazole-6-carboxylic acid.
  • Protecnus. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Indole.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Accio. (2026). Acid Resistant PPE: Safety for Chemical Workers.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 5-Fluoro-1H-indole.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid.

Sources

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